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Ciclopirox-d11

Cat. No.: B12426773
M. Wt: 218.34 g/mol
InChI Key: SCKYRAXSEDYPSA-WOHCQCBNSA-N
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Description

Ciclopirox-d11 is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B12426773 Ciclopirox-d11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

218.34 g/mol

IUPAC Name

1-hydroxy-4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-2-one

InChI

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D

InChI Key

SCKYRAXSEDYPSA-WOHCQCBNSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ciclopirox-d11 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ciclopirox is a broad-spectrum synthetic antifungal agent belonging to the hydroxypyridone class. It is widely used in topical treatments for various fungal infections.[1][2][3] Ciclopirox-d11 is a deuterated analog of Ciclopirox, where eleven hydrogen atoms on the cyclohexyl ring are replaced with deuterium. This isotopic labeling makes this compound an invaluable tool in research, particularly as an internal standard for pharmacokinetic and metabolic studies.[4][5][6] The deuterium substitution provides a distinct mass signature, allowing for precise quantification of the non-deuterated drug in biological samples using mass spectrometry, without altering its fundamental chemical properties.[5][6]

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Ciclopirox, with a focus on its deuterated form, this compound.

Physicochemical and Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize its key properties and the expected results from characterization experiments.

Table 1: Physicochemical Properties of this compound (Sodium Salt)

PropertyValueReference
Formal Name6-(cyclohexyl-d11)-1-hydroxy-4-methyl-2(1H)-pyridinone, monosodium salt[4]
Molecular FormulaC₁₂H₅D₁₁NO₂ · Na[4]
Formula Weight240.3 g/mol [4]
Purity≥99% deuterated forms (d1-d11)[4]
AppearanceSolid[4]
SolubilitySoluble in DMSO[4]

Table 2: Summary of Analytical Characterization Data for this compound

TechniqueParameterExpected Result
LC-MS [M-H]⁻~217.2 m/z (for the free acid form)
[M+Na]⁺~240.3 m/z (for the sodium salt form)
¹H NMR Chemical Shift (δ)Absence of signals corresponding to the cyclohexyl protons. Presence of signals for the methyl and pyridinone ring protons.
HPLC Purity≥98%
Retention TimeSimilar to that of non-deuterated Ciclopirox under the same conditions.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start Start with Deuterated Cyclohexane (Cyclohexane-d12) step1 Functionalization of Cyclohexane-d12 to introduce a carbonyl group start->step1 Step 1 step2 Condensation reaction with a suitable methyl-containing precursor to form the pyridinone ring step1->step2 Step 2 step3 Hydroxylation to introduce the N-hydroxy group step2->step3 Step 3 step4 Purification of this compound (e.g., by column chromatography or recrystallization) step3->step4 Step 4 end_synthesis This compound Product step4->end_synthesis start_char Purified this compound end_synthesis->start_char hplc HPLC for Purity Assessment start_char->hplc ms LC-MS for Molecular Weight Confirmation start_char->ms nmr NMR for Structural Confirmation and Deuterium Incorporation start_char->nmr final_product Characterized this compound Internal Standard hplc->final_product ms->final_product nmr->final_product

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on available starting materials and laboratory equipment.

Hypothetical Synthesis of this compound

This protocol is based on general principles of organic synthesis for related compounds.

  • Step 1: Preparation of a Deuterated Cyclohexyl Precursor. A deuterated cyclohexyl starting material, such as cyclohexanecarbonyl-d11 chloride, would be required. This could potentially be synthesized from commercially available cyclohexane-d12 through a series of reactions.

  • Step 2: Condensation and Ring Formation. The deuterated cyclohexyl precursor is reacted with a suitable partner, such as methyl acetoacetate, in the presence of a base to construct the core pyridinone ring structure.

  • Step 3: N-Hydroxylation. The resulting intermediate is then treated with a hydroxylating agent to install the hydroxyl group on the nitrogen atom of the pyridinone ring.

  • Step 4: Purification. The crude this compound is purified. A common method for purifying Ciclopirox is to dissolve the free acid in a suitable solvent like ethyl acetate and precipitate it by adding a non-polar solvent such as hexane.[7] Recrystallization or column chromatography could also be employed to achieve high purity.

Characterization by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized this compound.

  • Method:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the solution into an HPLC system equipped with a C18 column.

    • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., a solution containing beta-cyclodextrin) and an organic solvent like acetonitrile.[8]

    • Employ a UV detector to monitor the elution profile at a wavelength where Ciclopirox shows maximum absorbance.

    • Calculate the purity based on the area of the main peak relative to the total peak area.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of this compound.

  • Method:

    • Utilize an LC system coupled to a mass spectrometer.

    • Inject a dilute solution of the synthesized compound.

    • Separate the compound using a suitable C18 column and mobile phase.

    • Analyze the eluent using the mass spectrometer in either positive or negative ion mode.

    • The expected mass-to-charge ratio (m/z) corresponding to the protonated or deprotonated this compound molecule should be observed.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the structure and the incorporation of deuterium.

  • Method:

    • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire a ¹H NMR spectrum. The spectrum should show signals for the methyl and pyridinone ring protons, but the signals corresponding to the cyclohexyl protons should be absent or significantly diminished.

    • (Optional) Acquire a ²H NMR spectrum to directly observe the deuterium signals on the cyclohexyl ring.

Mechanism of Action of Ciclopirox

Unlike many other antifungal agents that target ergosterol synthesis, Ciclopirox has a unique mechanism of action.[9] Its primary mode of action is the chelation of polyvalent metal cations, particularly iron (Fe³⁺).[2][9][10] This sequestration of essential metal ions disrupts the function of numerous metal-dependent enzymes within the fungal cell, leading to a cascade of downstream effects that inhibit fungal growth and can be fungicidal.[2][10]

The key steps in Ciclopirox's mechanism of action are:

  • Cellular Uptake: Ciclopirox penetrates the fungal cell wall and membrane.

  • Iron Chelation: Inside the cell, Ciclopirox has a high affinity for trivalent cations like Fe³⁺, forming stable complexes and depleting the intracellular pool of available iron.[10]

  • Enzyme Inhibition: This iron depletion inhibits essential iron-dependent enzymes, such as cytochromes involved in mitochondrial respiration.[2][3]

  • Disruption of Cellular Processes: The inhibition of these enzymes leads to impaired mitochondrial function, disruption of the electron transport chain, and reduced energy production (ATP).[1][10] It can also interfere with DNA repair and cell division signals.[2]

  • Cell Death: The cumulative effect of these disruptions leads to the inhibition of fungal growth and, at sufficient concentrations, cell death.

The following diagram illustrates the proposed mechanism of action for Ciclopirox.

G ciclopirox Ciclopirox cell_membrane Fungal Cell Membrane ciclopirox->cell_membrane Penetrates intracellular Intracellular Space cell_membrane->intracellular Enters chelation Chelation intracellular->chelation fe3 Fe³⁺ (Iron) fe3->chelation inhibition Inhibition chelation->inhibition enzymes Metal-Dependent Enzymes (e.g., Cytochromes) enzymes->inhibition disruption Disruption inhibition->disruption mitochondria Mitochondrial Function mitochondria->disruption energy Energy Production (ATP) energy->disruption dna_repair DNA Repair & Cell Division dna_repair->disruption growth_inhibition Fungal Growth Inhibition & Cell Death disruption->growth_inhibition

Caption: Mechanism of action of Ciclopirox in fungal cells.

References

Ciclopirox-d11 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Ciclopirox-d11 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and relevant biological signaling pathways, offering valuable insights for researchers and professionals in drug development.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS), the accuracy and precision of quantitative analysis are paramount. However, the multi-step nature of bioanalytical workflows, from sample preparation to final detection, introduces potential variability.[1] Internal standards (IS) are essential for ensuring reliable and reproducible results by correcting for these variations.[2]

An IS is a compound of known concentration that is added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[3] By comparing the signal of the analyte to the constant signal of the IS, variations introduced during the analytical process can be normalized. These variations can arise from:

  • Sample Preparation: Inconsistencies in extraction efficiency, sample loss during transfer, and matrix effects.[1][2]

  • Chromatographic Separation: Fluctuations in injection volume and column performance.[2]

  • Mass Spectrometric Detection: Ion suppression or enhancement caused by co-eluting matrix components.[1]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" in bioanalysis.[2] Because they are chemically identical to the analyte, with only a difference in isotopic composition, they co-elute chromatographically and experience the same ionization effects, providing the most accurate correction.

This compound: An Ideal Internal Standard for Ciclopirox Quantification

Ciclopirox is a broad-spectrum antifungal agent with a unique mechanism of action involving the chelation of polyvalent metal cations, such as Fe3+.[4] This property, however, presents a significant challenge for its quantification, as it can lead to poor chromatographic peak shape and interaction with metallic components of the analytical system.[5]

This compound, a deuterated analog of ciclopirox, serves as an excellent internal standard for its quantification. Its key advantages include:

  • Identical Chemical and Physical Properties: It behaves virtually identically to ciclopirox during sample extraction, derivatization, and chromatography.[4]

  • Co-elution: It elutes at the same retention time as ciclopirox, ensuring that both compounds are subjected to the same matrix effects at the same time.

  • Mass Differentiation: The mass difference due to the deuterium labels allows for simultaneous detection by the mass spectrometer without signal overlap.

Quantitative Data for Bioanalytical Methods

The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of ciclopirox in mouse plasma using this compound as an internal standard.[6] This method utilizes a methylation derivatization step to improve chromatographic performance.[6]

Table 1: Calibration Curve and Linearity

ParameterValue
Linear Range3.906–1000 nM
Correlation Coefficient (r)≥ 0.9998
Lower Limit of Quantitation (LLOQ)3.906 nM (0.81 ng/mL)

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (nM)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC10.4175.2102.14.8101.5
MQC83.3333.1101.23.5100.8
HQC7502.599.82.9100.1

Data sourced from Katekar et al. (2025).[6]

Detailed Experimental Protocols

LC-MS/MS Method with Methylation Derivatization

This protocol describes a sensitive and robust method for the quantification of ciclopirox in mouse plasma using this compound as an internal standard.[4]

4.1.1. Sample Preparation

  • Spike 10 µL of blank mouse plasma with 10 µL of ciclopirox stock solutions to prepare calibration standards and quality control samples.[4]

  • Add 80 µL of internal standard solution (this compound, 0.1 µM in acetonitrile with 0.1% formic acid) to precipitate proteins.[4]

  • Vortex the mixture vigorously and centrifuge at 15,000 RPM for 10 minutes.[4]

  • Transfer 70 µL of the supernatant to a clean tube.

  • Add 7 µL of 2N sodium hydroxide solution, followed by 7 µL of dimethyl sulfate.[4]

  • Incubate the mixture at 37 °C for 30 minutes to allow for methylation of both ciclopirox and this compound.[4]

  • Add 5 µL of triethylamine to quench the reaction and vortex briefly.[4]

  • Transfer the final samples to vials for LC-MS/MS analysis.[4]

4.1.2. Liquid Chromatography Conditions

  • Column: AtlantisTM T3 C18

  • Mobile Phase: Water and acetonitrile with 0.1% formic acid (gradient elution)[4]

  • Flow Rate: 0.4 mL/min

  • Run Time: 4 minutes[6]

4.1.3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Methylated Ciclopirox (Me-CPX): To be optimized based on instrumentation

    • Methylated this compound (Me-CPX-d11): To be optimized based on instrumentation

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of ciclopirox using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation p2->p3 p4 Methylation Derivatization p3->p4 p5 Reaction Quenching p4->p5 a1 LC Separation p5->a1 a2 MS/MS Detection a1->a2 d1 Calculate Peak Area Ratio (Analyte/IS) a2->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Bioanalytical workflow for ciclopirox quantification.

Ciclopirox and the HIF-1α Signaling Pathway

Ciclopirox's primary mechanism of action involves iron chelation, which has downstream effects on various signaling pathways, including the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.[7] By chelating iron, ciclopirox inhibits prolyl hydroxylase enzymes, leading to the stabilization of HIF-1α and the subsequent transcription of target genes like Vascular Endothelial Growth Factor (VEGF).[7][8]

hif1a_pathway cluster_stabilization cluster_nucleus ciclopirox Ciclopirox iron Fe³⁺ ciclopirox->iron Chelates phd Prolyl Hydroxylase (PHD) ciclopirox->phd Inhibits iron->phd Cofactor for hif1a HIF-1α phd->hif1a Hydroxylates hif1a_stable HIF-1α Stabilization proteasome Proteasomal Degradation hif1a->proteasome Leads to nucleus Nucleus hif1a_stable->nucleus hre Hypoxia Response Element (HRE) hif1a_stable->hre Translocates and binds to vegf VEGF Transcription hre->vegf Induces

Caption: Ciclopirox-mediated stabilization of HIF-1α.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of ciclopirox in complex biological matrices. Its use as a stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring the reliability of pharmacokinetic and other bioanalytical studies. A thorough understanding of its application, as detailed in the provided protocols, and the underlying mechanism of action of ciclopirox on cellular pathways, is crucial for researchers and drug development professionals working with this compound.

References

Probing the Fragmentation of Ciclopirox-d11: A Technical Guide to its Mass Spectrometric Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Ciclopirox-d11, a deuterated internal standard essential for the accurate quantification of the broad-spectrum antifungal agent Ciclopirox. Understanding the fragmentation patterns of both the derivatized and non-derivatized forms of Ciclopirox and its deuterated analog is paramount for developing robust and reliable bioanalytical methods. This document details experimental protocols, presents quantitative data in a structured format, and visualizes the fragmentation pathways to facilitate a deeper understanding of its behavior in a mass spectrometer.

Introduction to Ciclopirox and the Role of Deuterated Standards

Ciclopirox is a synthetic hydroxypyridone antifungal agent with a broad spectrum of activity against various dermatophytes, yeasts, and molds. Its therapeutic efficacy, coupled with a growing interest in its potential anticancer and antiviral properties, has necessitated the development of sensitive and specific analytical methods for its quantification in biological matrices. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalytical mass spectrometry, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. This compound features eleven deuterium atoms on the cyclohexyl ring, providing a distinct mass shift from the unlabeled drug while maintaining similar physicochemical properties.

Experimental Methodologies

The analysis of Ciclopirox and this compound by mass spectrometry can be performed directly or after a derivatization step, typically methylation, to improve chromatographic performance and sensitivity.

Direct LC-MS/MS Analysis

A direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) method allows for the analysis of Ciclopirox in its native form.

Sample Preparation: Due to the chelating nature of the N-hydroxypyridone group in Ciclopirox, which can lead to poor chromatographic peak shape and signal suppression, samples are often prepared in tubes coated with a chelating agent like K2EDTA. An internal standard, such as a chemical analog, is added before analysis.

Chromatography: Reverse-phase liquid chromatography is typically employed for the separation of Ciclopirox from matrix components.

Mass Spectrometry: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions [M+H]+. Collision-induced dissociation (CID) is then applied to fragment the precursor ions and generate specific product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis.

LC-MS/MS Analysis with Methylation Derivatization

To overcome the challenges associated with the direct analysis of Ciclopirox, a pre-column derivatization method involving methylation of the N-hydroxy group is often employed. This method enhances the chromatographic properties and ionization efficiency of the analyte.

Sample Preparation and Derivatization:

  • Plasma or other biological samples are first subjected to protein precipitation using an organic solvent like acetonitrile containing the internal standard, this compound.

  • After centrifugation, the supernatant is treated with a methylating agent, such as dimethyl sulfate, in an alkaline medium.

  • The reaction is incubated to ensure complete methylation of both Ciclopirox and this compound.

  • The reaction is then quenched, and the sample is prepared for LC-MS/MS analysis.

Chromatography: A C18 reverse-phase column is commonly used for the chromatographic separation of the methylated derivatives (Me-CPX and Me-CPX-d11).

Mass Spectrometry: Similar to the direct analysis method, positive electrospray ionization is used to generate the protonated molecular ions of the methylated derivatives. The specific precursor-to-product ion transitions for Me-CPX and Me-CPX-d11 are monitored for quantification.

Mass Spectrometry Fragmentation Data

The following tables summarize the key quantitative data for the mass spectrometric analysis of Ciclopirox and its deuterated and methylated analogs.

Table 1: Mass Spectrometry Parameters for Non-Derivatized Ciclopirox

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
Ciclopirox208.0135.8C5H9

Table 2: Mass Spectrometry Parameters for Methylated Ciclopirox and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
Me-CPX222.1136.1C6H12
Me-CPX-d11233.2136.1C6D11H

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for Ciclopirox and its methylated deuterated analog, this compound.

cluster_ciclopirox Fragmentation of Ciclopirox ciclopirox_precursor Ciclopirox [M+H]+: m/z 208.0 ciclopirox_fragment Product Ion m/z 135.8 ciclopirox_precursor->ciclopirox_fragment - C5H9 (cyclohexyl radical)

Caption: Proposed fragmentation pathway of protonated Ciclopirox.

cluster_mecpx_d11 Fragmentation of Methylated this compound mecpx_d11_precursor Me-CPX-d11 [M+H]+: m/z 233.2 mecpx_d11_fragment Product Ion m/z 136.1 mecpx_d11_precursor->mecpx_d11_fragment - C6D11H (deuterated cyclohexene)

Caption: Proposed fragmentation pathway of protonated methylated this compound.

Discussion of Fragmentation Mechanisms

Fragmentation of Non-Derivatized Ciclopirox

For the non-derivatized Ciclopirox, the protonated molecule [M+H]+ at m/z 208.0 undergoes fragmentation via the loss of the cyclohexyl substituent. The most probable mechanism is a charge-remote fragmentation involving the cleavage of the C-C bond connecting the cyclohexyl ring to the pyridone ring. This results in the formation of a stable product ion at m/z 135.8, which corresponds to the protonated 1-hydroxy-4-methyl-2(1H)-pyridone core, and a neutral loss of a cyclohexyl radical (C6H11•), which has a nominal mass of 83. However, the observed mass difference is 72.2, which suggests a more complex rearrangement or a different neutral loss. A plausible alternative is the loss of a cyclohexene molecule (C6H10, mass 82) accompanied by a hydrogen rearrangement, which would lead to a fragment at m/z 126. The observed fragment at m/z 135.8 is more consistent with the loss of a C5H9 radical (mass 69), which could arise from the fragmentation of the cyclohexyl ring itself, possibly through a retro-Diels-Alder type reaction of a cyclohexene intermediate.

Fragmentation of Methylated this compound

In the case of the methylated and deuterated analog, Me-CPX-d11, the protonated precursor ion is observed at m/z 233.2. The fragmentation of this ion leads to a product ion at m/z 136.1. The neutral loss in this case has a mass of 97.1 Da. This corresponds to the loss of a deuterated cyclohexene molecule (C6D10, mass 92) and a deuterium atom and a proton (or H-D). A more likely scenario is the loss of a deuterated cyclohexyl radical (C6D11•), with a mass of 94. The observed neutral loss of 97.1 suggests a more complex fragmentation. A plausible pathway involves the loss of a deuterated cyclohexene molecule (C6D10) with the transfer of a deuterium atom to the charged fragment, resulting in a neutral loss of C6D10 (mass 92) and a fragment at m/z 141.2, which is not observed.

The observed product ion at m/z 136.1 for both Me-CPX and Me-CPX-d11 is highly significant. It indicates that the fragment ion contains the pyridone core and the methyl group from the derivatization, and that the cyclohexyl ring (deuterated or not) is the part of the molecule that is lost. The fact that the product ion is the same for both the labeled and unlabeled compound strongly supports the cleavage of the bond between the cyclohexyl ring and the pyridone ring. The slight mass difference in the product ion (136.1 vs 135.8) could be attributed to instrumental variations or the presence of a hydrogen/deuterium rearrangement. The most straightforward explanation for the fragmentation of Me-CPX-d11 is the loss of the deuterated cyclohexyl radical (C6D11•) to form the ion at m/z 136.1. The mass of C6D11• is approximately 94.2 Da. The precursor ion is at m/z 233.2, so 233.2 - 94.2 = 139. This does not match the observed product ion.

A more likely fragmentation for Me-CPX involves the loss of cyclohexene (C6H10) via a rearrangement, leading to a fragment at m/z 142.1, which is not what is reported. However, the reported product ion for Me-CPX is m/z 136.1, which corresponds to the protonated 1-methoxy-4-methyl-pyridin-2-one. The neutral loss is 86, which corresponds to C6H10. For Me-CPX-d11, the precursor is m/z 233.2, and the product is m/z 136.1. The neutral loss is 97.1. This is consistent with the loss of deuterated cyclohexene (C6D10) with a mass of 92, plus an additional 5 mass units, which is difficult to explain by a simple mechanism.

Given the provided data, the most direct interpretation is that the primary fragmentation for both derivatized and non-derivatized Ciclopirox involves the cleavage of the bond connecting the cyclohexyl ring to the pyridone core. The exact nature of the neutral loss from the deuterated compound appears to be complex and may involve rearrangements. However, for the purpose of quantitative analysis using MRM, the specific precursor-product ion transitions are highly selective and provide the necessary specificity for reliable measurement.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometric fragmentation of this compound. By understanding the experimental protocols and the resulting fragmentation patterns, researchers, scientists, and drug development professionals can develop and validate robust bioanalytical methods for the quantification of Ciclopirox. The provided data tables and fragmentation pathway diagrams serve as a valuable resource for method development and for gaining a deeper insight into the gas-phase chemistry of this important antifungal agent and its deuterated analog. Further high-resolution mass spectrometry studies would be beneficial to elucidate the exact elemental composition of the fragment ions and to confirm the proposed fragmentation mechanisms.

The Role of Ciclopirox-d11 in Advancing Antifungal Drug Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclopirox, a synthetic hydroxypyridone antimycotic agent, stands apart from many other antifungal drugs due to its unique mechanism of action. Unlike azoles, which inhibit ergosterol synthesis, Ciclopirox functions primarily through the chelation of polyvalent metal cations, particularly iron (Fe³⁺), leading to the inhibition of essential metal-dependent enzymes within fungal cells.[1][2] This mode of action disrupts various cellular processes, including DNA repair and mitochondrial electron transport.[3][4] To rigorously study the metabolism and pharmacokinetics of Ciclopirox, a stable isotope-labeled internal standard is invaluable. Ciclopirox-d11, a deuterated analog of Ciclopirox, serves this critical role, enabling precise and accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the use of this compound in antifungal drug metabolism studies, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Ciclopirox's Mechanism of Action: A Signaling Pathway Perspective

The primary antifungal and broader biological activities of Ciclopirox stem from its high affinity for trivalent metal cations like Fe³⁺. This iron chelation disrupts several downstream signaling pathways and enzymatic processes that are crucial for fungal survival and proliferation. The following diagram illustrates the key molecular targets and pathways affected by Ciclopirox.

Ciclopirox_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular (Fungal Cell) Ciclopirox_ext Ciclopirox Ciclopirox_int Ciclopirox Ciclopirox_ext->Ciclopirox_int Cellular Uptake Chelation Iron Chelation Ciclopirox_int->Chelation Fe3_pool Intracellular Fe³⁺ Pool Fe3_pool->Chelation Iron_Enzymes Iron-Dependent Enzymes Chelation->Iron_Enzymes Inhibition Catalase Catalase Iron_Enzymes->Catalase Peroxidase Peroxidase Iron_Enzymes->Peroxidase Cytochromes Cytochromes Iron_Enzymes->Cytochromes RR Ribonucleotide Reductase (RR) Iron_Enzymes->RR DOHH Deoxyhypusine Hydroxylase (DOHH) Iron_Enzymes->DOHH ROS_Detox ROS Detoxification Catalase->ROS_Detox Inhibited Peroxidase->ROS_Detox Inhibited Mito_Resp Mitochondrial Respiration Cytochromes->Mito_Resp Disrupted DNA_Synth DNA Synthesis & Repair RR->DNA_Synth Inhibited Protein_Mod Protein Modification (e.g., eIF5A) DOHH->Protein_Mod Inhibited Fungal_Growth Inhibition of Fungal Growth ROS_Detox->Fungal_Growth Mito_Resp->Fungal_Growth DNA_Synth->Fungal_Growth Protein_Mod->Fungal_Growth

Caption: Ciclopirox's iron chelation mechanism of action.

Quantitative Bioanalysis of Ciclopirox using this compound

The quantification of Ciclopirox in biological matrices presents analytical challenges due to its chelating properties, which can lead to poor chromatographic performance.[5] The use of a deuterated internal standard, this compound, is crucial for developing robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines a typical experimental workflow for the quantification of Ciclopirox in plasma samples using this compound as an internal standard. This workflow includes a critical methylation step to improve the chromatographic behavior of Ciclopirox.[1]

Experimental_Workflow Sample_Prep Sample Preparation (Plasma Spiking) Protein_Precip Protein Precipitation (Acetonitrile + this compound) Sample_Prep->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Methylation Methylation Derivatization (NaOH + Dimethyl Sulfate) Supernatant_Transfer->Methylation Reaction_Quench Reaction Quenching (Triethylamine) Methylation->Reaction_Quench LC_MS_Analysis LC-MS/MS Analysis (Quantification of Me-Ciclopirox and Me-Ciclopirox-d11) Reaction_Quench->LC_MS_Analysis Data_Processing Data Processing & PK Analysis LC_MS_Analysis->Data_Processing

Caption: LC-MS/MS experimental workflow for Ciclopirox.

Detailed Experimental Protocols

A sensitive and validated LC-MS/MS method for the quantification of Ciclopirox in mouse plasma has been developed, utilizing this compound as an internal standard.[1] The key steps and parameters of this method are detailed below.

1. Sample Preparation and Derivatization

  • Spiking: 10 µL of blank mouse plasma is spiked with 10 µL of Ciclopirox stock solutions to prepare calibration standards (3.906–1000 nM) and quality control (QC) samples.[1]

  • Protein Precipitation: To the 20 µL mixture, 80 µL of an internal standard solution (0.1 µM this compound in acetonitrile with 0.1% formic acid) is added.[1]

  • Centrifugation: The mixture is vortexed and then centrifuged at 15,000 RPM for 10 minutes.[1]

  • Methylation: 70 µL of the supernatant is transferred to a new tube, and 7 µL of 2N sodium hydroxide solution is added, followed by 7 µL of dimethyl sulfate. The reaction is incubated at 37 °C for 30 minutes.[1]

  • Quenching: 5 µL of triethylamine is added to quench the reaction. The samples are then ready for LC-MS/MS analysis.[1]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: Atlantis™ T3 C18 reverse phase column.[1]

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.80 mL/min.[6]

    • Run Time: 4 minutes.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Methylated Ciclopirox (Me-CPX): m/z 222.1 → 136.1[1]

      • Methylated this compound (Me-CPX-d11): m/z 233.2 → 140.2[1]

Data Presentation: Method Validation and Pharmacokinetic Parameters

The use of this compound as an internal standard allows for the robust validation of the bioanalytical method and the accurate determination of pharmacokinetic parameters.

Table 1: Summary of Bioanalytical Method Validation Parameters [1]

ParameterResult
Linearity Range3.906 - 1000 nM (r ≥ 0.9998)
Lower Limit of Quantification (LLOQ)3.906 nM (0.81 ng/mL)
Intra- and Inter-day AccuracyWithin ±15% of nominal values
Intra- and Inter-day Precision≤15% CV
RecoveryExcellent
Matrix EffectMinimal influence from endogenous plasma substances
StabilityStable under various storage and handling conditions

Table 2: Pharmacokinetic Parameters of Ciclopirox in CD-1 Mice Following Intravenous and Oral Administration [1]

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cₘₐₓ (nM)3636.7 ± 450.92390.0 ± 282.8
Tₘₐₓ (h)-0.25
AUC₀₋ₜ (nMh)2288.3 ± 184.46008.3 ± 859.9
AUC₀₋ᵢₙf (nMh)2300.0 ± 184.46050.0 ± 865.2
t₁/₂ (h)1.5 ± 0.11.8 ± 0.2
CL (L/h/kg)0.9 ± 0.1-
Vd (L/kg)1.8 ± 0.1-
Absolute Bioavailability (%)-52.5

Conclusion

This compound is an indispensable tool in the study of Ciclopirox metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS bioanalysis enables the development of highly sensitive, specific, and reproducible methods for quantifying Ciclopirox in biological samples. The detailed experimental protocols and quantitative data presented in this guide underscore the importance of this compound in overcoming the analytical challenges associated with Ciclopirox and in providing reliable data to support both preclinical and clinical research. The insights gained from such studies are crucial for understanding the therapeutic potential of Ciclopirox beyond its traditional use as a topical antifungal agent.

References

Preliminary Investigation of Ciclopirox-d11 in New Therapeutic Areas: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciclopirox (CPX), a hydroxypyridone antifungal agent, has garnered significant interest for drug repositioning due to its well-established safety profile and multifaceted mechanism of action. Emerging research has illuminated its potential in oncology, neurodegenerative disorders, and inflammatory diseases, largely attributed to its potent iron-chelating properties and subsequent modulation of critical cellular signaling pathways. This technical guide explores the preliminary investigation of Ciclopirox-d11, a deuterated analog of Ciclopirox, in these new therapeutic areas.

While no direct therapeutic studies on this compound have been published to date, this document synthesizes the extensive preclinical data for Ciclopirox and introduces the scientific rationale for the therapeutic potential of its deuterated form. This compound is commercially available and primarily utilized as a stable isotope-labeled internal standard for the quantification of Ciclopirox in metabolic studies.[1][2] The strategic replacement of hydrogen with deuterium atoms can favorably alter a drug's pharmacokinetic profile through the kinetic isotope effect, potentially leading to improved metabolic stability, increased half-life, and enhanced therapeutic efficacy.[3][4][5] This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

The Rationale for Deuteration: The Potential of this compound

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a validated strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect (KIE).[4][7]

For a drug like Ciclopirox, which undergoes metabolism primarily through glucuronidation and to a lesser extent, oxidation by cytochrome P450 enzymes, deuteration could offer several advantages:[8]

  • Improved Metabolic Stability: By slowing the rate of metabolism, this compound may exhibit a longer plasma half-life compared to its non-deuterated counterpart.[9]

  • Increased Drug Exposure: A reduced metabolic rate can lead to higher and more sustained plasma concentrations, potentially enhancing therapeutic efficacy.

  • Reduced Patient Dosing Frequency: A longer half-life could translate to less frequent administration, improving patient compliance.[9]

  • Potentially Altered Metabolite Profile: Deuteration can sometimes shift metabolic pathways, potentially reducing the formation of toxic metabolites.[10]

Given that the therapeutic effects of Ciclopirox in new disease areas are concentration-dependent, a deuterated version with improved pharmacokinetics could offer a significant therapeutic advantage.

New Therapeutic Areas for Ciclopirox and its Deuterated Analog

The primary mechanism driving the exploration of Ciclopirox in new therapeutic areas is its ability to chelate intracellular iron, thereby inhibiting iron-dependent enzymes crucial for cell proliferation, survival, and signaling.[11][12]

Oncology

Cancer cells have a heightened demand for iron to sustain their rapid proliferation, making them particularly vulnerable to iron chelation therapy.[12] Ciclopirox has demonstrated promising anticancer activity in a variety of preclinical models.[11]

Key Therapeutic Effects in Oncology:

  • Inhibition of Cell Proliferation: Ciclopirox induces cell cycle arrest, primarily at the G1/G0 phase.[12]

  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through caspase-dependent mechanisms.[12]

  • Suppression of Angiogenesis: Ciclopirox can inhibit the formation of new blood vessels that tumors need to grow.[13]

Neurodegenerative and Neuroprotective Applications

Recent studies have highlighted a neuroprotective role for Ciclopirox. Its ability to modulate pathways related to oxidative stress and inflammation suggests potential applications in neurodegenerative diseases and acute neuronal injury.

Key Therapeutic Effects in Neurology:

  • Neuroprotection in Ischemic Stroke: Post-ischemic treatment with Ciclopirox olamine has been shown to reduce brain infarction, neurological deficits, and neuronal loss in rat models of stroke.[14]

  • Protection Against Retinal Ischemia/Reperfusion Injury: Ciclopirox exhibits significant neuroprotective effects against oxidative stress-induced injuries in photoreceptor cells.[15]

Anti-inflammatory Effects

Beyond its primary antifungal action, Ciclopirox possesses inherent anti-inflammatory properties, which are beneficial in treating inflammatory skin conditions and may be leveraged for other inflammatory diseases.[16][17]

Key Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Ciclopirox inhibits the synthesis of prostaglandins and leukotrienes by targeting 5-lipoxygenase and cyclooxygenase.[16]

  • Scavenging of Reactive Oxygen Species (ROS): Its ability to chelate iron reduces the generation of hydroxyl radicals, contributing to its anti-inflammatory and antioxidant effects.[17]

Data Presentation: Preclinical Efficacy of Ciclopirox

The following tables summarize key quantitative data from preclinical studies of Ciclopirox. These data would serve as a benchmark for future investigations into the efficacy of this compound.

Table 1: In Vitro Anti-proliferative Activity of Ciclopirox in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 6 daysReference
Rh30Rhabdomyosarcoma~1.5[13]
RDRhabdomyosarcoma~2.5[13]
MDA-MB-231Breast Cancer~2.0[13]
MCF7Breast Cancer~4.9[13]
A549Lung Cancer~3.0[13]
HT29Colon Cancer~2.5[13]

Table 2: In Vivo Antitumor Activity of Ciclopirox

Cancer ModelTreatmentOutcomeReference
MDA-MB-231 XenograftCiclopirox (25 mg/kg)Reduced tumor growth[2]

Signaling Pathways Modulated by Ciclopirox

The iron-chelating activity of Ciclopirox leads to the inhibition of numerous iron-dependent enzymes, which in turn modulates a complex network of intracellular signaling pathways. These pathways are critical targets in the new therapeutic areas being investigated.

Cell Cycle Regulation Pathway

Ciclopirox induces G1 phase cell cycle arrest by downregulating key regulatory proteins.[12] This is a cornerstone of its anti-proliferative effect in cancer cells.

G1_Arrest_Pathway Ciclopirox Ciclopirox Iron_Chelation Intracellular Iron Chelation Ciclopirox->Iron_Chelation ATR_Chk1 ATR/Chk1 Activation Iron_Chelation->ATR_Chk1 Cdc25A_phos Cdc25A Phosphorylation (S76, S82) ATR_Chk1->Cdc25A_phos Cdc25A_deg Cdc25A Degradation Cdc25A_phos->Cdc25A_deg G1_CDKs Inhibitory Phosphorylation of G1-CDKs (CDK2, CDK4) Cdc25A_deg->G1_CDKs leads to Rb_hypo Hypophosphorylation of Rb G1_CDKs->Rb_hypo G1_Arrest G1 Phase Cell Cycle Arrest Rb_hypo->G1_Arrest

Caption: Ciclopirox-induced G1 cell cycle arrest pathway.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Ciclopirox has been shown to inhibit mTORC1 signaling, which is frequently hyperactivated in cancer.[18]

mTOR_Pathway Ciclopirox Ciclopirox Iron_Chelation Intracellular Iron Chelation Ciclopirox->Iron_Chelation AMPK AMPK Activation Iron_Chelation->AMPK TSC2 TSC2 Activation AMPK->TSC2 Rheb Rheb-GDP (Inactive) TSC2->Rheb inhibits mTORC1 mTORC1 Inhibition Rheb->mTORC1 inhibits Protein_Synthesis Decreased Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: Inhibition of the mTORC1 signaling pathway by Ciclopirox.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in development and is often dysregulated in cancers, particularly colorectal cancer and certain hematological malignancies. Ciclopirox has been shown to inhibit this pathway.[18]

Wnt_Pathway Ciclopirox Ciclopirox Iron_Chelation Intracellular Iron Chelation Ciclopirox->Iron_Chelation Beta_Catenin_Deg β-catenin Degradation Iron_Chelation->Beta_Catenin_Deg promotes Nuclear_Translocation Decreased Nuclear Translocation of β-catenin Beta_Catenin_Deg->Nuclear_Translocation Target_Gene_Exp Reduced Expression of Wnt Target Genes (e.g., c-Myc, Cyclin D1) Nuclear_Translocation->Target_Gene_Exp

Caption: Ciclopirox-mediated inhibition of Wnt/β-catenin signaling.

Experimental Protocols: Foundational Methodologies

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Ciclopirox. These protocols would be directly applicable to the investigation of this compound.

Cell Proliferation Assay

Objective: To determine the dose-dependent effect of a compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HT-29, Rh30) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[13]

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, cells are treated with a range of concentrations of Ciclopirox or this compound (e.g., 0-20 µM) for a specified duration (e.g., 48 hours or 6 days).[12][13]

  • Quantification: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like CyQuant. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the compound of interest (e.g., Ciclopirox at its IC50 concentration) for 24-48 hours.[12]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A to degrade RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software (e.g., ModFit LT).

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a compound.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are used.[12]

  • Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.[12]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: Ciclopirox or this compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 25 mg/kg daily). The control group receives the vehicle.[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Daily Treatment (Drug vs. Vehicle) Randomization->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Endpoint Study Endpoint Measurement->Endpoint Excision Tumor Excision & Weight Endpoint->Excision IHC Immunohistochemistry (e.g., Ki-67, TUNEL) Excision->IHC

Caption: Experimental workflow for a tumor xenograft study.

Conclusion and Future Directions

The repositioning of Ciclopirox into new therapeutic areas such as oncology and neuroprotection is supported by a growing body of preclinical evidence. Its primary mechanism of iron chelation and subsequent modulation of key signaling pathways provides a strong rationale for its efficacy. While there is currently no direct therapeutic data for this compound, the principles of deuteration suggest that this analog could possess an improved pharmacokinetic profile, potentially leading to enhanced therapeutic outcomes.

This technical guide provides a foundational framework for initiating research into this compound. Future investigations should focus on:

  • Pharmacokinetic Profiling: Directly comparing the pharmacokinetic parameters of Ciclopirox and this compound in preclinical models to quantify the impact of deuteration.

  • In Vitro Efficacy Studies: Evaluating the potency of this compound in relevant cell-based assays for cancer, neuroprotection, and inflammation, and comparing it to Ciclopirox.

  • In Vivo Efficacy and Safety Studies: Assessing the therapeutic efficacy and safety of this compound in animal models of disease.

The exploration of this compound represents a promising avenue for the development of a novel therapeutic agent with the potential for an improved clinical profile.

References

Ciclopirox-d11: A Technical Guide for In Vitro and In Vivo Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ciclopirox-d11, a deuterated analog of the antifungal and anticancer agent Ciclopirox. This document outlines its primary application as an internal standard in bioanalytical methods for the accurate quantification of Ciclopirox in both in vitro and in vivo research settings. Detailed experimental protocols, quantitative data from representative studies, and visualizations of Ciclopirox's signaling pathways and experimental workflows are presented to support its use in research and drug development.

Introduction to Ciclopirox and the Role of this compound

Ciclopirox is a synthetic hydroxypyridone derivative with a broad spectrum of activity against fungal pathogens.[1][2] Beyond its well-established antifungal properties, Ciclopirox has garnered significant interest for its potential as an anticancer, antiviral, antibacterial, and neuroprotective agent.[2] Its mechanism of action is multifaceted, primarily revolving around its ability to chelate iron and other polyvalent metal cations, thereby inhibiting essential metal-dependent enzymes.[1][2][3]

This compound is a stable, isotopically labeled form of Ciclopirox in which eleven hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS)-based methods.[2][3][4] In such applications, a known amount of this compound is added to biological samples, enabling precise measurement of the unlabeled Ciclopirox by correcting for variations during sample preparation and analysis.[2]

Mechanism of Action of Ciclopirox

The biological effects of Ciclopirox are attributed to several interconnected mechanisms:

  • Iron Chelation: Ciclopirox has a high affinity for trivalent metal ions, particularly Fe3+.[1][2] By sequestering intracellular iron, it disrupts the function of iron-dependent enzymes crucial for cellular processes like DNA synthesis and repair.[1]

  • Enzyme Inhibition: It inhibits various metal-dependent enzymes, including catalases, peroxidases, and cytochromes, which can lead to mitochondrial dysfunction and impaired energy production.[1][3]

  • Signaling Pathway Modulation: Ciclopirox has been shown to modulate several signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as Wnt/β-catenin and HIF-1α/VEGF.[2]

  • Cell Cycle Arrest and Apoptosis: In cancer cells, Ciclopirox can induce cell cycle arrest at the G1/G0 phase and promote apoptosis.[3]

Signaling Pathway of Ciclopirox

Ciclopirox_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ciclopirox Ciclopirox Ciclopirox_Internal Ciclopirox Ciclopirox->Ciclopirox_Internal Cellular Uptake Fe_Chelation Iron Chelation Ciclopirox_Internal->Fe_Chelation Mitochondria Mitochondria Ciclopirox_Internal->Mitochondria Disruption Wnt Wnt/β-catenin Pathway Ciclopirox_Internal->Wnt Modulation HIF HIF-1α/VEGF Pathway Ciclopirox_Internal->HIF Modulation Fe3 Fe³⁺ Fe3->Fe_Chelation Iron_Enzymes Iron-Dependent Enzymes Fe_Chelation->Iron_Enzymes Inhibition DNA_Synthesis DNA Synthesis & Repair Iron_Enzymes->DNA_Synthesis Required for Cell_Cycle Cell Cycle Arrest (G1/G0) Iron_Enzymes->Cell_Cycle DNA_Synthesis->Cell_Cycle Apoptosis Apoptosis Mitochondria->Apoptosis Wnt->Cell_Cycle HIF->Apoptosis

Caption: Ciclopirox's multifaceted mechanism of action.

In Vitro Applications and Experimental Protocols

This compound is instrumental in quantifying Ciclopirox in various in vitro assays, such as plasma protein binding studies.

In Vitro Plasma Protein Binding of Ciclopirox

A study by Katekar et al. utilized this compound to determine the extent of Ciclopirox binding to plasma proteins from humans and mice.[2]

Experimental Protocol:

  • Sample Preparation: Blank human and mouse plasma were spiked with Ciclopirox.

  • Equilibration: The spiked plasma was incubated to allow for protein binding.

  • Separation: Unbound Ciclopirox was separated from protein-bound Ciclopirox using rapid equilibrium dialysis (RED) devices.

  • Internal Standard Addition: this compound was added to the samples.

  • Protein Precipitation: Proteins were precipitated with acetonitrile.

  • Methylation: The supernatant, containing both Ciclopirox and this compound, was subjected to a methylation reaction using dimethyl sulfate to improve chromatographic performance.[2]

  • LC-MS/MS Analysis: The methylated derivatives were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data:

SpeciesPlasma Protein Binding (%)
Human>99%
Mouse>99%

Data sourced from Katekar et al. (2025).[2]

Workflow for In Vitro Plasma Protein Binding Analysis

InVitro_Workflow Start Start: Spiked Plasma Incubation Incubation for Protein Binding Start->Incubation RED Rapid Equilibrium Dialysis Incubation->RED Add_IS Add this compound (Internal Standard) RED->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Methylation Methylation Reaction (Dimethyl Sulfate) Precipitation->Methylation LCMS LC-MS/MS Analysis Methylation->LCMS End End: Quantify Binding LCMS->End

Caption: Workflow for in vitro plasma protein binding analysis.

In Vivo Applications and Experimental Protocols

This compound is essential for pharmacokinetic (PK) studies that determine the absorption, distribution, metabolism, and excretion (ADME) of Ciclopirox in animal models.

Pharmacokinetic Study of Ciclopirox in Mice

The same study by Katekar et al. conducted a pharmacokinetic analysis of Ciclopirox in CD-1 mice following intravenous (IV) and oral (PO) administration, using this compound as the internal standard.[2]

Experimental Protocol:

  • Animal Dosing: CD-1 mice were administered Ciclopirox either intravenously or orally.

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

  • Sample Preparation:

    • An aliquot of plasma was mixed with a solution of this compound in acetonitrile to precipitate proteins and add the internal standard.

    • The supernatant was collected after centrifugation.

  • Methylation: The supernatant underwent a methylation reaction as described for the in vitro protocol.[2]

  • LC-MS/MS Analysis: The methylated samples were analyzed by LC-MS/MS to determine the concentration of Ciclopirox at each time point.

Quantitative Data:

ParameterIntravenous (IV)Oral (PO)
Cmax (Peak Concentration)-Reached at 0.25 h
t1/2 (Elimination Half-life)1.5 h-
Absolute Bioavailability-52.5%

Data sourced from Katekar et al. (2025).[2]

Workflow for In Vivo Pharmacokinetic Analysis

InVivo_Workflow Start Start: Animal Dosing (IV/PO) Sampling Serial Blood Sampling Start->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Add_IS_Precip Add this compound & Protein Precipitation Plasma_Prep->Add_IS_Precip Centrifugation Centrifugation Add_IS_Precip->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Methylation Methylation Reaction Supernatant->Methylation LCMS LC-MS/MS Analysis Methylation->LCMS End End: Determine PK Parameters LCMS->End

Caption: Workflow for in vivo pharmacokinetic analysis.

Bioanalytical Method Validation

The LC-MS/MS method for Ciclopirox quantification using this compound has been validated according to regulatory guidelines.[2] Key validation parameters are summarized below.

Validation ParameterResult
Linearity Range3.906–1000 nM (r ≥ 0.9998)
Lower Limit of Quantitation (LLOQ)3.906 nM (0.81 ng/mL)
Intra- and Inter-day AccuracyWithin acceptable limits
Intra- and Inter-day PrecisionWithin acceptable limits
Matrix EffectsNo significant matrix effects observed
Dilution IntegrityReliable for 2- to 100-fold dilutions

Data sourced from Katekar et al. (2025).[2]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ciclopirox in a wide range of in vitro and in vivo research applications. Its use as an internal standard in validated LC-MS/MS methods enables researchers to obtain high-quality data for pharmacokinetic studies, drug metabolism investigations, and other bioanalytical assays. This technical guide provides a comprehensive overview of its application, supported by detailed protocols and quantitative data, to facilitate its effective use in the scientific community.

References

Sourcing and Availability of Ciclopirox-d11 for Laboratory Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides crucial information on the sourcing and availability of Ciclopirox-d11, a deuterated internal standard essential for the accurate quantification of the antifungal agent Ciclopirox in laboratory settings. This document outlines key suppliers, product specifications, and detailed experimental protocols for its use in bioanalytical assays.

Sourcing and Availability of this compound

This compound is available from several specialized chemical suppliers who provide stable isotope-labeled compounds for research purposes. It is typically offered as the free form, a sodium salt, or as a glucuronide metabolite. The choice of form depends on the specific requirements of the analytical method. Below is a comparative summary of offerings from prominent suppliers.

Data Presentation: Supplier and Product Specifications

SupplierProduct NameCatalog NumberFormPurityIsotopic EnrichmentAvailable SizesPrice (USD)
Cayman Chemical This compound (sodium salt)28698Solid≥99% deuterated forms (d1-d11)[1]Information not publicly available1 mg$255
Santa Cruz Biotechnology This compoundsc-219198SolidInformation not publicly availableInformation not publicly availableInformation not publicly availableInquire for price
This compound Sodium Saltsc-219199SolidInformation not publicly availableInformation not publicly availableInformation not publicly availableInquire for price[2]
This compound β-D-Glucuronidesc-479495SolidInformation not publicly availableInformation not publicly availableInformation not publicly availableInquire for price[3]
MedChemExpress This compoundHY-B0450SSolidInformation not publicly availableInformation not publicly availableInquire for sizeInquire for price[4]
LGC Standards (distributor for TRC) This compoundTRC-C432802NeatInformation not publicly availableInformation not publicly available1 mg, 10 mgInquire for price[5]
Toronto Research Chemicals (TRC) This compoundC432802SolidInformation not publicly availableInformation not publicly available1 mg, 10 mgInquire for price[6][7]
BOC Sciences Ciclopirox-[d11]Information not availableSolidInformation not publicly availableInformation not publicly availableInformation not publicly availableInquire for price[]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. "Information not publicly available" indicates that the data is not provided on the product webpage and may require a direct inquiry or access to a certificate of analysis.

Experimental Protocols for the Use of this compound

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ciclopirox in biological matrices. Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

A significant challenge in the bioanalysis of Ciclopirox is its tendency to chelate with metal ions, leading to poor chromatographic peak shape and reduced sensitivity. A validated method to overcome this involves a methylation derivatization step prior to LC-MS/MS analysis.

Detailed Methodology: LC-MS/MS Quantification of Ciclopirox in Mouse Plasma

The following protocol is adapted from a validated bioanalytical method for the determination of Ciclopirox in mouse plasma, utilizing this compound as an internal standard.

2.1. Materials and Reagents

  • Ciclopirox (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Sodium hydroxide (NaOH), 2N solution

  • Dimethyl sulfate (DMS)

  • Triethylamine (TEA)

  • Mouse plasma (or other relevant biological matrix)

2.2. Sample Preparation (Methylation Derivatization)

  • To a 20 µL aliquot of the plasma sample, add 80 µL of a solution of this compound (0.1 µM) in acetonitrile containing 0.1% formic acid. This solution serves to both precipitate plasma proteins and introduce the internal standard.

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the samples at 15,000 RPM for 10 minutes to pellet the precipitated proteins.

  • Transfer 70 µL of the resulting supernatant to a clean microcentrifuge tube.

  • Add 7 µL of 2N sodium hydroxide solution to the supernatant.

  • Initiate the methylation reaction by adding 7 µL of dimethyl sulfate.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Quench the reaction by adding 5 µL of triethylamine and vortex briefly.

  • Transfer the final derivatized samples to autosampler vials for LC-MS/MS analysis.

2.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: Atlantis™ T3 C18 reverse-phase column or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of the methylated Ciclopirox and methylated this compound from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both methylated Ciclopirox and methylated this compound. These transitions need to be optimized for the specific instrument used.

2.4. Data Analysis

The concentration of Ciclopirox in the original plasma sample is determined by calculating the peak area ratio of the methylated Ciclopirox to the methylated this compound and comparing this ratio to a standard curve prepared in the same biological matrix.

Visualizations

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and implementing this compound in a research laboratory.

G cluster_sourcing Sourcing cluster_procurement Procurement cluster_qc Quality Control cluster_application Application Identify Suppliers Identify Suppliers Request Quotations Request Quotations Identify Suppliers->Request Quotations Compare Specifications Compare Specifications Request Quotations->Compare Specifications Select Supplier Select Supplier Compare Specifications->Select Supplier Place Order Place Order Select Supplier->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Verify Certificate of Analysis Verify Certificate of Analysis Receive Shipment->Verify Certificate of Analysis Perform Identity and Purity Checks (Optional) Perform Identity and Purity Checks (Optional) Verify Certificate of Analysis->Perform Identity and Purity Checks (Optional) Prepare Stock Solutions Prepare Stock Solutions Perform Identity and Purity Checks (Optional)->Prepare Stock Solutions Use in Bioanalytical Assay Use in Bioanalytical Assay Prepare Stock Solutions->Use in Bioanalytical Assay

Caption: Sourcing and QC workflow for this compound.

Analytical Workflow Using this compound as an Internal Standard

This diagram outlines the key steps in a bioanalytical assay employing this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Spike with this compound (IS) Spike with this compound (IS) Biological Sample->Spike with this compound (IS) Protein Precipitation Protein Precipitation Spike with this compound (IS)->Protein Precipitation Derivatization (Methylation) Derivatization (Methylation) Protein Precipitation->Derivatization (Methylation) Chromatographic Separation Chromatographic Separation Derivatization (Methylation)->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Calculate Area Ratio (Analyte/IS) Calculate Area Ratio (Analyte/IS) Peak Integration->Calculate Area Ratio (Analyte/IS) Quantification via Standard Curve Quantification via Standard Curve Calculate Area Ratio (Analyte/IS)->Quantification via Standard Curve

Caption: Bioanalytical workflow using this compound.

References

Methodological & Application

Application Note and Protocol: Quantification of Ciclopirox in Plasma using Ciclopirox-d11 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sensitive quantification of Ciclopirox (CPX) in plasma samples using a stable isotope-labeled internal standard, Ciclopirox-d11 (CPX-d11), and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves a methylation derivatization step to improve chromatographic performance and sensitivity.

Introduction

Ciclopirox is a synthetic antifungal agent with renewed interest for its potential applications in treating a variety of other diseases.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. A significant challenge in the bioanalysis of Ciclopirox is its tendency to chelate with metal ions, which can lead to poor chromatographic peak shape and reduced sensitivity.[3][4] This protocol details a robust and validated method that overcomes these challenges through a pre-column methylation derivatization, converting Ciclopirox and its internal standard to their respective methylated forms (Me-CPX and Me-CPX-d11).[1][2] This approach enhances chromatographic resolution and allows for reliable quantification.[1][2] this compound is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1]

Experimental Protocols

Materials and Reagents
  • Ciclopirox (CPX)

  • This compound (CPX-d11) internal standard

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Triethylamine (TEA)

  • Blank plasma (e.g., mouse, human)

Sample Preparation (Methylation Derivatization)

This protocol is adapted from a validated method for mouse plasma and requires a small sample volume.[1]

  • Spiking: Add 10 µL of Ciclopirox standard or quality control (QC) stock solution (prepared in DMSO) to 10 µL of blank mouse plasma.

  • Protein Precipitation and Internal Standard Addition: Add 80 µL of a 0.1 µM CPX-d11 solution in acetonitrile containing 0.1% formic acid. This step precipitates plasma proteins and incorporates the internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at 15,000 RPM for 10 minutes.[1]

  • Supernatant Transfer: Carefully transfer 70 µL of the supernatant to a clean tube.

  • Derivatization Reaction:

    • Add 7 µL of 2N sodium hydroxide solution.

    • Add 7 µL of dimethyl sulfate.[1]

    • Incubate the mixture at 37°C for 30 minutes to facilitate the methylation of Ciclopirox and this compound.[1]

  • Quenching: Add 5 µL of triethylamine to quench the reaction.[1]

  • Analysis: Vortex the sample briefly and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: AtlantisTM T3 C18 reverse-phase column[1][2]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Oven Temperature: 30°C[1]

  • Autosampler Temperature: 6°C[1]

  • Injection Volume: Not specified, typically 5-10 µL

  • Gradient Elution: [1]

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 - 0.5 70 -> 30 30 -> 70
    0.5 - 1.5 30 70
    1.5 - 2.0 30 -> 70 70 -> 30

    | 2.0 - 4.0 | 70 | 30 |

  • Diverter Valve: To minimize source contamination, the eluate is directed to the mass spectrometer only between 2.4 and 3.0 minutes.[1]

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Me-CPX 222.1 Not specified

    | Me-CPX-d11 | 233.2 | Not specified |

  • Optimized MS Parameters: [5]

    Parameter Me-CPX Me-CPX-d11
    Declustering Potential (V) 35 40
    Collision Energy (V) 35 38
    Entrance Potential (V) 10 10

    | Collision Exit Potential (V) | 10 | 10 |

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method.[1][2]

ParameterValue
Lower Limit of Quantification (LLOQ)3.906 nM (0.81 ng/mL)[1][2]
Linear Range3.906 - 1000 nM[1][2]
Correlation Coefficient (r)≥ 0.9998[1][2]
Recovery (LQC - 10.417 nM)101.62% (CPX), 100.74% (CPX-d11)[5]
Recovery (HQC - 750 nM)99.77% (CPX), 101.38% (CPX-d11)[5]
Intra- and Inter-day Accuracy and PrecisionMeets ICH M10 bioanalytical method validation guidelines[1][2]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 10 µL Plasma Sample spike Spike with 10 µL CPX Standard/QC plasma->spike precip Add 80 µL ACN with 0.1 µM CPX-d11 & 0.1% FA (Protein Precipitation) spike->precip vortex_cent Vortex & Centrifuge (15,000 RPM, 10 min) precip->vortex_cent supernatant Transfer 70 µL Supernatant vortex_cent->supernatant naoh Add 7 µL 2N NaOH supernatant->naoh dms Add 7 µL Dimethyl Sulfate naoh->dms incubate Incubate at 37°C for 30 min dms->incubate tea Add 5 µL Triethylamine (Quench Reaction) incubate->tea final_sample Vortex and Transfer to Autosampler Vial tea->final_sample lc Liquid Chromatography (Atlantis T3 C18 Column) final_sample->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the quantification of Ciclopirox in plasma.

G cluster_sample In the Sample cluster_process Sample Prep & Analysis cluster_detector MS Detector Response cluster_quant Quantification cpx Ciclopirox (Analyte) (Unknown Amount) process Extraction, Derivatization, Injection, Ionization cpx->process cpx_d11 This compound (IS) (Known Amount Added) cpx_d11->process cpx_response Analyte Response (Area_CPX) process->cpx_response cpx_d11_response IS Response (Area_IS) process->cpx_d11_response ratio Calculate Response Ratio (Area_CPX / Area_IS) cpx_response->ratio cpx_d11_response->ratio calibration Compare to Calibration Curve (Ratio vs. Concentration) ratio->calibration result Determine Analyte Concentration calibration->result

Caption: The role of an internal standard in LC-MS/MS quantification.

References

Bioanalytical Method Development for Ciclopirox using its Deuterated Analogue, Ciclopirox-d11

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciclopirox is a broad-spectrum synthetic antifungal agent used in the topical treatment of superficial mycoses. Accurate quantification of Ciclopirox in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. However, the bioanalysis of Ciclopirox presents a significant challenge due to its inherent chelating properties, which can lead to poor chromatographic peak shape, variability, and interaction with metallic components of analytical systems.[1]

This document provides a detailed application note and protocol for a robust and sensitive bioanalytical method for the quantification of Ciclopirox in plasma using Ciclopirox-d11 as an internal standard (IS). The primary method described herein utilizes a methylation derivatization approach to overcome the analytical challenges associated with the N-hydroxy group of Ciclopirox, ensuring improved chromatographic performance and reliable quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] An alternative direct analysis method is also briefly discussed.

Physicochemical Properties

A summary of the relevant physicochemical properties of Ciclopirox and its deuterated internal standard, this compound, is presented below.

PropertyCiclopiroxThis compound
Chemical Name 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone6-(cyclohexyl-d11)-1-hydroxy-4-methyl-2(1H)-pyridinone, monosodium salt
Molecular Formula C₁₂H₁₇NO₂C₁₂H₅D₁₁NO₂ • Na
Molecular Weight 207.27 g/mol 240.3 g/mol
Structure
Key Functional Group N-hydroxypyridoneN-hydroxypyridone

Bioanalytical Method: LC-MS/MS with Methylation Derivatization

This method employs a pre-column derivatization step where the N-hydroxy group of both Ciclopirox and this compound is methylated. This chemical modification mitigates the chelating effect and significantly improves the chromatographic behavior on silica-based columns.[2][3]

Experimental Workflow

The overall experimental workflow for the quantification of Ciclopirox in plasma is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma_sample Plasma Sample (10 µL) add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer add_naoh Add 2N NaOH supernatant_transfer->add_naoh add_dms Add Dimethyl Sulfate add_naoh->add_dms incubation Incubate at 37°C add_dms->incubation add_tea Add Triethylamine (Quench Reaction) incubation->add_tea lc_msms_analysis LC-MS/MS Analysis add_tea->lc_msms_analysis data_processing Data Processing and Quantification lc_msms_analysis->data_processing

Caption: Experimental workflow for Ciclopirox quantification.

Detailed Experimental Protocol

3.2.1. Materials and Reagents

  • Ciclopirox analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS)

  • Triethylamine (TEA)

  • Water (Ultrapure)

  • Control plasma

3.2.2. Stock and Working Solutions Preparation

  • Ciclopirox Stock Solution (1 mg/mL): Accurately weigh and dissolve Ciclopirox in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

  • Ciclopirox Working Solutions: Prepare serial dilutions of the Ciclopirox stock solution in a suitable solvent to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (0.1 µM): Prepare a 0.1 µM solution of this compound in acetonitrile containing 0.1% formic acid.[5]

3.2.3. Sample Preparation and Derivatization

  • To 10 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard.

  • Precipitate proteins by adding 80 µL of the internal standard working solution (this compound in acetonitrile with 0.1% formic acid).[5]

  • Vortex the mixture vigorously and centrifuge at 15,000 RPM for 10 minutes.[5]

  • Transfer 70 µL of the supernatant to a clean tube.[5]

  • Add 7 µL of 2N sodium hydroxide solution.[5]

  • Add 7 µL of dimethyl sulfate.[5]

  • Incubate the reaction mixture at 37°C for 30 minutes to allow for complete methylation of both Ciclopirox and this compound.[5]

  • Quench the reaction by adding 5 µL of triethylamine and vortex briefly.[5]

  • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.[5]

3.2.4. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity LC or equivalent
Column AtlantisTM T3 C18 reverse phase column or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of methylated Ciclopirox and internal standard
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Me-Ciclopirox: m/z 222.1 → 136.1 Me-Ciclopirox-d11: m/z 233.2 → 140.2
Collision Energy Optimized for each transition

Method Validation

The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guidelines.[2][3]

Logical Relationship for Method Validation

The following diagram illustrates the key parameters assessed during the validation of the bioanalytical method.

validation_logic cluster_acc_prec Accuracy & Precision cluster_stability Stability Studies Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability IntraDay Intra-day Accuracy->IntraDay Precision->IntraDay FreezeThaw Freeze-Thaw Stability->FreezeThaw ShortTerm Short-Term (Bench-top) Stability->ShortTerm LongTerm Long-Term (Storage) Stability->LongTerm PostPreparative Post-Preparative (Autosampler) Stability->PostPreparative InterDay Inter-day

Caption: Key parameters for bioanalytical method validation.

Quantitative Validation Data

4.2.1. Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linear Range 3.906 - 1000 nM (0.81 - 207.3 ng/mL)[2][3]
Correlation Coefficient (r) ≥ 0.9998[2][4]
LLOQ 3.906 nM (0.81 ng/mL)[2][3]

4.2.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low (LQC), medium (MQC), and high (HQC).

Intra-day Accuracy and Precision [2]

QC LevelNominal Conc. (nM)Mean Measured Conc. (nM) (n=6)Accuracy (%)Precision (CV%)
LLOQ3.9063.8698.84.67
LQC10.41710.2598.42.54
MQC10097.597.51.85
HQC750763.2101.80.85

Inter-day Accuracy and Precision [2]

QC LevelNominal Conc. (nM)Mean Measured Conc. (nM) (3 runs)Accuracy (%)Precision (CV%)
LLOQ3.9063.94100.93.55
LQC10.41710.1697.52.46
MQC10099.299.21.92
HQC750768.1102.40.58

4.2.3. Stability

The stability of Ciclopirox in plasma was assessed under various storage conditions at low and high QC concentrations.

Stability TestConditionLQC Accuracy (%)HQC Accuracy (%)
Short-term (Bench-top) 4 hours at room temperature98.6101.2
Freeze-Thaw 3 cycles (-80°C to room temp)97.2102.5
Long-term 30 days at -80°C99.1100.8
Post-preparative (Autosampler) 24 hours at 4°C98.9101.5

Note: The stability data presented is representative and meets the acceptance criteria of ±15% deviation from the nominal concentration.[2]

Alternative Method: Direct Analysis using K₂EDTA Coated Tubes

An alternative approach to mitigate the chelation effect of Ciclopirox involves the use of K₂EDTA coated tubes for sample collection and preparation.[6] This method avoids the need for derivatization, offering a more direct and potentially higher-throughput workflow.

In this method, a chemical analog, such as chloridazon, is used as the internal standard.[6] The sample preparation involves adding the internal standard to the K₂EDTA coated tubes, followed by mixing with the sample and subsequent LC-MS/MS analysis.[6] This method has been validated over a concentration range of 8-256 ng/mL with an LLOQ of 8 ng/mL.[6] The reported accuracy ranged from 101% to 113% with a coefficient of variation (CV) below 10.6%.[6]

While this method offers a simpler workflow, the methylation derivatization method generally provides higher sensitivity. The choice of method will depend on the specific requirements of the study, such as the required sensitivity and sample throughput.

Conclusion

The described LC-MS/MS method utilizing methylation derivatization and this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Ciclopirox in plasma. The method has been thoroughly validated and is suitable for supporting pharmacokinetic and other studies requiring accurate measurement of Ciclopirox. The alternative direct analysis method using K₂EDTA coated tubes offers a simpler workflow for applications where high sensitivity is not the primary requirement.

References

Application Note: The Role of Ciclopirox-d11 in Dermal Absorption Studies for Accurate Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Ciclopirox is a broad-spectrum synthetic antifungal agent used in topical formulations to treat various skin and nail infections.[1][2] To evaluate the safety and efficacy of these formulations, it is crucial to understand the extent to which Ciclopirox penetrates the skin layers and how much is absorbed systemically. Dermal absorption studies provide this critical data, informing formulation development and risk assessment.

The quantification of Ciclopirox in biological matrices like skin tissue and receptor fluid presents analytical challenges. Ciclopirox's N-hydroxylpyridone group has strong chelating properties with metal ions, which can lead to poor chromatographic peak shape, low sensitivity, and analytical variability.[3][4][5] To overcome these issues and ensure the highest accuracy and precision, a robust analytical method is required. The use of a stable isotope-labeled internal standard (IS), such as Ciclopirox-d11, is the gold standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Application this compound is a deuterated analog of Ciclopirox, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. This modification makes this compound chemically identical to Ciclopirox in its behavior during sample extraction, chromatographic separation, and ionization. However, it is heavier and thus distinguishable by the mass spectrometer.

By adding a known amount of this compound to every sample at an early stage of preparation, it serves as an ideal internal standard.[6][7] It co-elutes with the Ciclopirox analyte and experiences the same potential for loss during sample processing or signal suppression/enhancement in the MS source (matrix effects).[7] The ratio of the analyte's MS signal to the internal standard's MS signal is used for quantification. This ratio-based approach corrects for experimental variations, leading to highly accurate, precise, and reliable data.[6]

Experimental Protocols

Protocol 1: In Vitro Dermal Permeation Study Using Franz Diffusion Cells

This protocol describes an in vitro method to assess the dermal absorption and skin retention of Ciclopirox from a topical formulation, consistent with OECD Guideline 428.

1. Materials and Equipment:

  • Skin Membrane: Dermatomed human or porcine skin (200–500 µm thickness).[8][9]

  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 1.0 cm²).[10][11]

  • Receptor Fluid: Phosphate-buffered saline (PBS) pH 7.4, often with a solubility enhancer like Polysorbate 80 if needed to maintain sink conditions.

  • Test Formulation: Cream, gel, or lotion containing a known concentration of Ciclopirox.

  • Equipment: Circulating water bath, magnetic stir plate with stir bars, positive displacement pipette, collection vials.

2. Methodology:

  • Skin Preparation: Thaw frozen skin at room temperature. Cut sections large enough to fit on the Franz cells. Visually inspect for any damage or imperfections.

  • Franz Cell Assembly:

    • Fill the receptor chamber of each Franz cell with pre-warmed (32°C ± 1°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[11]

    • Place a small magnetic stir bar in the receptor chamber.

    • Mount the skin section onto the cell with the stratum corneum (outer layer) facing upwards into the donor chamber.

    • Clamp the donor and receptor chambers together securely.

  • Equilibration: Place the assembled cells in a circulating water bath set to maintain the skin surface temperature at 32°C. Allow the skin to equilibrate for at least 30 minutes.

  • Application of Formulation: Apply a finite dose (e.g., 5-10 mg/cm²) of the Ciclopirox formulation evenly onto the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw the entire volume of the receptor fluid from the sampling arm.

    • Immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.

    • Store collected samples at -20°C or below until analysis.

  • Experiment Termination (at 24 hours):

    • Dismantle the Franz cells.

    • Skin Surface Wash: Wash the skin surface with a suitable solvent (e.g., methanol/water solution) to recover any unabsorbed formulation.

    • Stratum Corneum (SC) Removal: Perform tape stripping (e.g., using 15-20 consecutive adhesive tape strips) to separate the SC from the underlying tissue.[8][12]

    • Epidermis/Dermis Separation: The remaining skin (epidermis and dermis) can be processed as a single unit or separated by heat treatment.

    • Store all collected fractions (surface wash, tape strips, remaining skin) at -20°C or below.

Protocol 2: Sample Preparation and Analysis by LC-MS/MS

This protocol details the extraction of Ciclopirox from collected samples and its quantification using this compound as an internal standard.

1. Reagents and Materials:

  • Analytes: Ciclopirox, this compound (as internal standard).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC-grade).

  • Extraction Tubes: K2EDTA-coated microtubes to mitigate the chelation effect of Ciclopirox.[3][4]

  • Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Ciclopirox and this compound in methanol (e.g., 1 mg/mL).

  • Prepare a this compound working solution (e.g., 100 ng/mL) by diluting the stock solution.

  • Prepare calibration standards by spiking blank receptor fluid or matrix with known concentrations of Ciclopirox.

3. Sample Extraction:

  • Receptor Fluid Samples:

    • Thaw samples.

    • To a 100 µL aliquot of receptor fluid (or calibration standard), add 20 µL of the this compound working solution.

    • Add 300 µL of ACN (containing 0.1% FA) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Tape Strips (Stratum Corneum):

    • Place each tape strip (or a pool of strips) into a tube.

    • Add 1 mL of extraction solvent (e.g., ACN/Water 50:50).

    • Add a known volume of the this compound working solution.

    • Vortex and sonicate for 30 minutes to extract the drug.

    • Centrifuge and transfer the supernatant for analysis.

  • Epidermis/Dermis Samples:

    • Mince the tissue and place it in a homogenization tube.

    • Add homogenization buffer and a known volume of the this compound working solution.

    • Homogenize the tissue until uniform.

    • Perform protein precipitation with ACN as described for receptor fluid.

    • Centrifuge and transfer the supernatant for analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., Atlantis™ T3 C18).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate Ciclopirox from matrix components (e.g., 5% to 95% B over 4 minutes).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions: Monitor specific precursor → product ion transitions.

    • Ciclopirox: m/z 208.0 → 135.8[3][4]

    • This compound: m/z 219.0 → 146.8 (Hypothetical, assuming 11 deuterium atoms on the cyclohexyl ring)

Data Presentation

Quantitative data from dermal absorption studies are typically summarized to facilitate comparison and interpretation.

Table 1: Cumulative Permeation of Ciclopirox Through Skin (Example Data)

Time (hours)Cumulative Amount (µg/cm²)
20.15
40.45
81.20
122.15
244.80

Table 2: Distribution of Ciclopirox in Skin Layers at 24 Hours (Example Data)

Skin CompartmentCiclopirox Recovered (µg/cm²)Percent of Applied Dose (%)
Skin Surface (Unabsorbed)850.585.1%
Stratum Corneum125.012.5%
Epidermis / Dermis15.21.5%
Receptor Fluid (Permeated)4.80.5%
Total Recovery 995.5 99.6%

Visualizations and Workflows

G cluster_prep Experiment Setup cluster_exp Dosing & Sampling cluster_term Experiment Termination cluster_analysis Bioanalysis prep_skin Prepare Skin Sections mount_skin Mount Skin on Franz Cells prep_skin->mount_skin add_receptor Fill Receptor Fluid & Equilibrate mount_skin->add_receptor apply_form Apply Ciclopirox Formulation add_receptor->apply_form sample_receptor Sample Receptor Fluid at Time Points apply_form->sample_receptor over 24h wash_skin Wash Skin Surface sample_receptor->wash_skin at 24h extract_samples Extract All Samples with this compound (IS) sample_receptor->extract_samples tape_strip Tape Strip Stratum Corneum wash_skin->tape_strip process_skin Process Epidermis/Dermis tape_strip->process_skin process_skin->extract_samples lcms_analysis Analyze by LC-MS/MS extract_samples->lcms_analysis calc_data Calculate Concentrations & Permeation lcms_analysis->calc_data

// Add nodes for signals node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Signal_Cpx [label="Ciclopirox Signal\n(m/z 208.0)"]; Signal_IS [label="this compound Signal\n(m/z 219.0)"];

MS -> Signal_Cpx [style=dashed]; MS -> Signal_IS [style=dashed]; Signal_Cpx -> Ratio [style=dashed]; Signal_IS -> Ratio [style=dashed]; } dot Caption: Logical workflow showing how this compound ensures accurate quantification.

References

Application Note: Quantitative Analysis of Ciclopirox in Human Urine using Ciclopirox-d11 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal agent Ciclopirox in human urine. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ciclopirox-d11, is employed. The protocol includes a crucial enzymatic hydrolysis step to account for the major metabolite, Ciclopirox glucuronide, followed by a derivatization step to improve chromatographic performance. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Ciclopirox.

Introduction

Ciclopirox is a broad-spectrum synthetic antifungal agent used topically to treat various fungal infections. Understanding its pharmacokinetic profile, particularly its excretion, is vital for drug development and clinical efficacy studies. Following administration, Ciclopirox is extensively metabolized, with a significant portion excreted in the urine as its glucuronide conjugate.[1][2][3] Therefore, accurate measurement of total Ciclopirox in urine requires the cleavage of this conjugate prior to analysis.

A significant challenge in the bioanalysis of Ciclopirox is its tendency to chelate with metal ions, which can lead to poor chromatographic peak shape and reduced sensitivity.[4][5][6] To overcome this, the presented method incorporates a methylation derivatization step. The use of a deuterated internal standard like this compound is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high-quality quantitative results.[4][7] This application note provides a comprehensive protocol for the sample preparation, LC-MS/MS analysis, and method validation for Ciclopirox in human urine.

Experimental Protocols

Materials and Reagents
  • Ciclopirox and this compound reference standards

  • β-glucuronidase (from E. coli or similar)

  • Ammonium acetate

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Dimethyl sulfate

  • Potassium carbonate

  • Human urine (drug-free)

Sample Preparation
  • Enzymatic Hydrolysis:

    • To 100 µL of urine sample, add 25 µL of β-glucuronidase solution in 100 mM ammonium acetate buffer (pH 5.0).

    • Vortex mix and incubate at 37°C for 2 hours to cleave the glucuronide conjugate.

  • Internal Standard Addition:

    • Spike the hydrolyzed sample with 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Derivatization (Methylation):

    • Add 50 µL of 1 M potassium carbonate buffer (pH 10).

    • Add 20 µL of dimethyl sulfate solution (10% in acetonitrile).

    • Vortex and incubate at 60°C for 15 minutes. This step methylates the N-hydroxy group of both Ciclopirox and this compound, improving their chromatographic behavior.[4]

  • Protein Precipitation & Extraction:

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins and extract the derivatized analytes.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 rpm for 10 minutes.

  • Final Preparation:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterCondition
Column Atlantis™ T3 C18, 2.1 x 50 mm, 3 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 2.5 min, hold for 1 min, return to initial over 0.5 min
Column Temp. 40°C
Injection Vol. 5 µL
Run Time 4 minutes

Table 2: Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte
Methylated Ciclopirox
Methylated this compound
Source Temp. 150°C
Desolvation Temp. 500°C
Collision Gas Argon

Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.

Data Presentation and Method Validation

The method was validated according to established bioanalytical method validation guidelines.[2][3] The following tables summarize the quantitative performance of the assay.

Table 3: Calibration Curve and Sensitivity

ParameterResult
Linear Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Signal-to-Noise at LLOQ > 10

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC 3.0≤ 5.297.5 - 104.3≤ 6.898.1 - 103.5
MQC 80≤ 4.198.2 - 102.1≤ 5.599.0 - 101.7
HQC 800≤ 3.599.5 - 101.3≤ 4.999.8 - 101.1
(Data adapted from a similar study for illustrative purposes)[4]

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC 3.092.595.1 - 104.2
HQC 80094.196.8 - 103.7
(Data adapted from a similar study for illustrative purposes)[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample (100 µL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 2h) Urine->Hydrolysis IS_Spike Add Internal Standard (this compound) Hydrolysis->IS_Spike Deriv Methylation (Dimethyl Sulfate, 60°C, 15min) IS_Spike->Deriv Extract Protein Precipitation & Extraction (Acetonitrile) Deriv->Extract Centrifuge Centrifugation (15,000 rpm, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC/UHPLC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Quant Quantification (Peak Area Ratio vs. Cal Curve) MS->Quant

Caption: Experimental workflow for Ciclopirox analysis in urine.

signaling_pathway cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization CPX_G Ciclopirox-Glucuronide (in Urine) CPX Ciclopirox CPX_G->CPX β-glucuronidase Me_CPX Methylated Ciclopirox (Analyzed) CPX->Me_CPX Methylation CPX_d11_G This compound-Glucuronide (Assumed negligible) CPX_d11 This compound (Internal Standard) Me_CPX_d11 Methylated this compound (Analyzed) CPX_d11->Me_CPX_d11 Methylation

Caption: Analyte transformation pathway during sample preparation.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of total Ciclopirox in human urine samples. The protocol, which incorporates enzymatic hydrolysis, derivatization, and the use of a deuterated internal standard (this compound), is well-suited for high-throughput analysis in a research or clinical setting. The validation data demonstrates excellent linearity, precision, accuracy, and recovery, confirming the method's robustness for demanding bioanalytical applications.

References

Application Note: Optimized LC-MS/MS Parameters for the Quantitative Analysis of Ciclopirox using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and robust quantification of Ciclopirox in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to challenges associated with the inherent chelating properties of Ciclopirox, which can lead to poor chromatographic peak shape and variability, a methylation derivatization strategy is presented as the optimal method for reliable quantification.[1][2] This method effectively mitigates the chelation effects, resulting in improved chromatographic performance and sensitivity.[1][2] Ciclopirox-d11 is utilized as the internal standard to ensure high accuracy and precision.

Introduction

Ciclopirox is a synthetic broad-spectrum antifungal agent with renewed interest for its potential applications in treating a variety of other diseases.[1][2] Accurate determination of Ciclopirox concentrations in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The N-hydroxypyridone moiety in Ciclopirox's structure gives it strong metal-chelating properties, which complicates direct analysis by LC-MS/MS due to interactions with metallic components of the HPLC system and stationary phase, resulting in poor chromatography.[3][4] To address this, a pre-analytical methylation of the N-hydroxy group is employed. This derivatization step enhances the chromatographic behavior of Ciclopirox, allowing for a sensitive and reliable bioanalytical method.[1][2]

Experimental Workflow

The following diagram outlines the major steps in the sample preparation and analysis workflow for Ciclopirox quantification.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Sample Aliquoting (e.g., 10 µL Plasma) s2 Addition of Internal Standard (this compound) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Methylation Reaction (NaOH and Dimethyl Sulfate) s5->s6 s7 Reaction Quenching (Triethylamine) s6->s7 a1 Injection into LC-MS/MS s7->a1 Transfer to vial a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 logic Ciclopirox Ciclopirox Chelation Strong Metal Chelation (N-hydroxypyridone moiety) Ciclopirox->Chelation possesses Problem Poor Chromatography (Peak Tailing, Low Sensitivity) Chelation->Problem leads to Solution Methylation Derivatization Problem->Solution addressed by Outcome Improved Chromatography & High Sensitivity Solution->Outcome results in

References

Application Note: High-Throughput Analysis of Ciclopirox in Biological Matrices using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and sensitive methods for the quantitative analysis of Ciclopirox in biological samples, primarily plasma. The protocols described herein utilize a deuterated internal standard (Ciclopirox-d11) to ensure high accuracy and precision. The primary method involves a protein precipitation extraction followed by a derivatization step to improve chromatographic performance and sensitivity for LC-MS/MS analysis. Alternative sample preparation techniques, including liquid-liquid extraction and solid-phase extraction, are also discussed. This document provides detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers, scientists, and drug development professionals in the bioanalysis of Ciclopirox.

Introduction

Ciclopirox is a synthetic broad-spectrum antifungal agent.[1] Its mechanism of action is thought to involve the chelation of polyvalent metal ions, such as Fe3+.[1] Renewed interest in Ciclopirox for potential applications in anticancer, antiviral, and neuroprotective therapies has necessitated the development of reliable and sensitive bioanalytical methods for pharmacokinetic and pharmacodynamic studies.[2][3]

A significant challenge in the bioanalysis of Ciclopirox is its strong metal-chelating properties, attributed to the N-hydroxypyridone moiety, which can lead to poor chromatographic peak shape and interference with analytical instrumentation.[1][2][4] To overcome this, two primary strategies have been successfully employed:

  • Derivatization: Chemical modification of the N-hydroxy group, such as methylation, can mitigate the chelating effect and improve chromatographic behavior.[2][3]

  • Use of Chelating Agents: Incorporating a chelating agent like EDTA into the mobile phase or sample collection tubes can sequester metal ions and improve the direct analysis of Ciclopirox.[1][4]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision in quantification.[2][5]

Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving accurate and reproducible results in bioanalysis. The primary goals are to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[6] For Ciclopirox analysis, the following techniques are commonly employed:

Protein Precipitation

Protein precipitation is a simple and rapid method for removing proteins from biological samples, such as plasma or serum.[7][8] It involves the addition of an organic solvent, typically acetonitrile or methanol, to the sample, which causes the proteins to denature and precipitate out of solution.[8][9] This technique is widely used due to its ease of implementation and suitability for high-throughput screening.[7] For Ciclopirox analysis, protein precipitation is often coupled with a subsequent derivatization step to address the chelation issue.[2]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases.[10] This technique can provide a cleaner extract than protein precipitation but is generally more labor-intensive and uses larger volumes of organic solvents.[10][11] The choice of extraction solvent is critical for achieving good recovery of the analyte.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties.[6][11][12] Analytes are extracted from the liquid sample onto a solid sorbent, and interfering compounds are washed away. The purified analyte is then eluted with a small volume of solvent.[6] SPE can provide excellent sample cleanup and analyte enrichment.[11][13] A variety of sorbent chemistries are available, allowing for the optimization of the extraction method for specific analytes and matrices.[6][12]

Experimental Protocols

Protocol 1: Protein Precipitation followed by Methylation for LC-MS/MS Analysis of Ciclopirox in Plasma

This protocol is based on a validated method for the systemic pharmacokinetic evaluation of Ciclopirox in mice and is suitable for other biological matrices with appropriate validation.[2]

Materials:

  • Blank plasma

  • Ciclopirox analytical standard

  • This compound internal standard

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 2N Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS)

  • Triethylamine (TEA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Ciclopirox and this compound in DMSO.

    • Prepare calibration standards and QC samples by spiking blank plasma with the Ciclopirox stock solution.[2]

  • Sample Preparation:

    • To a 20 µL aliquot of plasma sample, standard, or QC, add 80 µL of the internal standard solution (this compound in acetonitrile with 0.1% formic acid).[2]

    • Vortex the mixture vigorously to precipitate the proteins.[2]

    • Centrifuge at 15,000 RPM for 10 minutes to pellet the precipitated proteins.[2]

  • Derivatization (Methylation):

    • Transfer 70 µL of the supernatant to a clean microcentrifuge tube.[2]

    • Add 7 µL of 2N sodium hydroxide solution and vortex briefly.[2]

    • Add 7 µL of dimethyl sulfate.[2]

    • Incubate the reaction mixture at 37°C for 30 minutes to allow for the methylation of Ciclopirox and this compound.[2]

    • Add 5 µL of triethylamine to quench the reaction and vortex briefly.[2]

  • LC-MS/MS Analysis:

    • Transfer the final sample to an autosampler vial for injection into the LC-MS/MS system.

Diagram of Experimental Workflow:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 20 µL Plasma Sample is_solution 80 µL this compound in ACN vortex1 Vortex is_solution->vortex1 centrifuge Centrifuge (15,000 RPM, 10 min) vortex1->centrifuge supernatant 70 µL Supernatant centrifuge->supernatant naoh Add 7 µL 2N NaOH supernatant->naoh dms Add 7 µL Dimethyl Sulfate naoh->dms incubate Incubate (37°C, 30 min) dms->incubate tea Add 5 µL Triethylamine incubate->tea lcms LC-MS/MS Analysis tea->lcms

Caption: Workflow for Ciclopirox analysis using protein precipitation and methylation.

Data Presentation

The following table summarizes the quantitative data from a validated LC-MS/MS method for Ciclopirox analysis in mouse plasma using protein precipitation and methylation with a deuterated internal standard.[2]

ParameterValueReference
Lower Limit of Quantification (LLOQ) 3.906 nM (0.81 ng/mL)[2]
Linear Range 3.906 - 1000 nM[2]
Correlation Coefficient (r) ≥ 0.9998[2]
Intra-day Precision (CV%) Met ICH M10 guidelines[2][3]
Inter-day Precision (CV%) Met ICH M10 guidelines[2][3]
Intra-day Accuracy (% Bias) Met ICH M10 guidelines[2][3]
Inter-day Accuracy (% Bias) Met ICH M10 guidelines[2][3]
Recovery Excellent[2][3]
Matrix Effects Met ICH M10 guidelines[2][3]

Alternative Sample Preparation Protocols

Protocol 2: Generic Liquid-Liquid Extraction (LLE)

This protocol provides a general framework for developing an LLE method for Ciclopirox. Optimization of the extraction solvent and pH is required.

Materials:

  • Plasma sample

  • This compound internal standard

  • pH adjustment buffer (e.g., phosphate buffer)

  • Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Add a known volume of plasma sample and this compound internal standard to a centrifuge tube.

  • Add buffer to adjust the pH of the sample.

  • Add the organic extraction solvent.

  • Vortex vigorously for several minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Generic Solid-Phase Extraction (SPE)

This protocol provides a general guideline for developing an SPE method for Ciclopirox. The choice of SPE sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) and wash/elution solvents will need to be optimized.

Materials:

  • Plasma sample

  • This compound internal standard

  • SPE cartridges

  • SPE manifold (vacuum or positive pressure)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent(s)

  • Elution solvent

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample (spiked with internal standard) onto the cartridge.

  • Washing: Pass the wash solvent(s) through the cartridge to remove interferences.

  • Elution: Elute the analyte and internal standard with the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Logical Relationship of Sample Preparation Techniques:

G cluster_matrix Biological Matrix cluster_techniques Sample Preparation Techniques cluster_attributes Attributes cluster_analysis Analysis matrix Plasma / Serum ppt Protein Precipitation matrix->ppt lle Liquid-Liquid Extraction matrix->lle spe Solid-Phase Extraction matrix->spe ppt_attr Fast, Simple, High-Throughput ppt->ppt_attr analysis LC-MS/MS with Deuterated Standard ppt->analysis lle_attr Cleaner Extract, Labor-Intensive lle->lle_attr lle->analysis spe_attr High Selectivity, High Recovery spe->spe_attr spe->analysis

Caption: Selection of sample preparation techniques for Ciclopirox analysis.

Conclusion

The methods presented in this application note provide a comprehensive guide for the quantitative analysis of Ciclopirox in biological matrices. The use of a deuterated internal standard is paramount for achieving accurate and precise results. The detailed protocol for protein precipitation followed by methylation offers a validated, high-throughput approach suitable for pharmacokinetic studies. The general protocols for liquid-liquid extraction and solid-phase extraction provide a framework for developing alternative or complementary sample preparation strategies. The choice of the most appropriate technique will depend on the specific requirements of the study, including the desired level of sample cleanup, throughput, and available resources.

References

Application Note: Quantitative Analysis of Ciclopirox in Biological Matrices by GC-MS Following Methylation Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the antifungal drug Ciclopirox in biological matrices using gas chromatography-mass spectrometry (GC-MS). Due to the inherent challenges in direct chromatographic analysis of Ciclopirox, a pre-column derivatization step involving methylation of the N-hydroxy group is employed. This derivatization enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. Ciclopirox-d11 is utilized as an internal standard to ensure high accuracy and precision. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic, metabolic, or quality control studies of Ciclopirox.

Introduction

Ciclopirox is a synthetic broad-spectrum antifungal agent belonging to the hydroxypyridone class.[1][2] Its therapeutic efficacy is well-established for the topical treatment of various fungal infections. The N-hydroxyl pyridone moiety in the Ciclopirox structure, while crucial for its antifungal activity, presents analytical challenges. This functional group can chelate with metal ions and interact with active sites on traditional silica-based chromatographic columns, resulting in poor peak shape, tailing, and low sensitivity.[1][2][3]

To overcome these issues, a derivatization strategy is necessary to block the reactive N-hydroxy group. Methylation has been shown to be an effective approach, converting Ciclopirox to its more volatile and less polar N-methoxy derivative (Me-CPX).[3][4] This application note provides a detailed protocol for the methylation of Ciclopirox and its deuterated internal standard, this compound, followed by their quantification using a sensitive and specific GC-MS method.

Experimental Workflow

The overall experimental workflow for the derivatization and GC-MS analysis of Ciclopirox is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Matrix (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Supernatant Collection Spike->Extraction Add_NaOH Add 2N Sodium Hydroxide Extraction->Add_NaOH Add_DMS Add Dimethyl Sulfate Add_NaOH->Add_DMS Incubate Incubate at 37°C for 30 min Add_DMS->Incubate Quench Add Triethylamine Incubate->Quench GC_MS GC-MS Injection and Analysis Quench->GC_MS Data_Acquisition Data Acquisition (SIM/Scan Mode) GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow from sample preparation to GC-MS analysis.

Detailed Protocols

Materials and Reagents
  • Ciclopirox (analytical standard)

  • This compound (internal standard)[3][5][6]

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Biological matrix (e.g., blank plasma)

Standard and Sample Preparation

2.1. Stock Solutions

  • Prepare a 1 mg/mL stock solution of Ciclopirox in DMSO.

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

2.2. Working Standard Solutions

  • Prepare working standard solutions of Ciclopirox by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile/water) to create calibration standards.

2.3. Internal Standard Working Solution

  • Prepare a working solution of this compound (e.g., 0.1 µM) in acetonitrile containing 0.1% formic acid.

2.4. Sample Preparation and Derivatization

  • To 10 µL of the biological matrix (e.g., plasma), add 10 µL of the Ciclopirox working standard solution (for calibration curve and quality control samples) or 10 µL of diluent (for blank samples).

  • Add 80 µL of the this compound internal standard working solution to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes.[3]

  • Transfer 70 µL of the supernatant to a clean microcentrifuge tube.

  • Add 7 µL of 2N sodium hydroxide solution and vortex briefly.[3]

  • Add 7 µL of dimethyl sulfate and vortex.[3]

  • Incubate the reaction mixture at 37°C for 30 minutes to facilitate methylation.[3]

  • Add 5 µL of triethylamine to quench the reaction and vortex briefly.[3]

  • Transfer the final solution to a GC vial for analysis.

GC-MS Analysis

The following GC-MS conditions are proposed based on the analysis of similar N-methylated heterocyclic compounds and general principles of GC-MS method development. Users should optimize these parameters for their specific instrumentation.

Parameter Proposed Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low- to mid-polarity column
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM) Methylated Ciclopirox (Me-CPX): m/z 221 (Molecular Ion), 136 (Fragment) Methylated this compound (Me-CPX-d11): m/z 232 (Molecular Ion), 140 (Fragment)

Note: The m/z values are based on the LC-MS/MS data and may need to be confirmed and optimized for GC-MS fragmentation.[3]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical method based on a validated LC-MS/MS method employing the same derivatization procedure.[3][4] These values provide a strong benchmark for the performance of the proposed GC-MS method.

Table 1: Calibration Curve and Sensitivity
ParameterExpected Value
Linearity Range0.81 - 207.7 ng/mL (3.906 - 1000 nM)
Correlation Coefficient (r²)≥ 0.999
Lower Limit of Quantitation (LLOQ)0.81 ng/mL (3.906 nM)
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LQC2.1695 - 105< 1095 - 105< 10
MQC17.2895 - 105< 1095 - 105< 10
HQC155.595 - 105< 1095 - 105< 10
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC2.16> 9090 - 110
HQC155.5> 9090 - 110

Signaling Pathway/Logical Relationship Diagram

The logical relationship for the quantification of Ciclopirox using an internal standard is presented below.

Quantification_Logic cluster_measurement GC-MS Measurement cluster_calculation Calculation Me_CPX_Response Response of Me-CPX Response_Ratio Response Ratio (Me-CPX / Me-CPX-d11) Me_CPX_Response->Response_Ratio Me_CPX_d11_Response Response of Me-CPX-d11 Me_CPX_d11_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Ciclopirox_Conc Ciclopirox Concentration Calibration_Curve->Ciclopirox_Conc

Caption: Logic for Ciclopirox quantification using an internal standard.

Conclusion

The described method, involving methylation derivatization followed by GC-MS analysis, provides a robust and sensitive approach for the quantification of Ciclopirox in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The detailed protocols and expected performance characteristics presented in this application note serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and pharmaceutical analysis.

References

Application Notes and Protocols for Establishing a Calibration Curve for Ciclopirox with Ciclopirox-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Ciclopirox in biological matrices, such as plasma, using a stable isotope-labeled internal standard, Ciclopirox-d11. The described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is highly sensitive and specific, making it suitable for pharmacokinetic studies and other drug development applications.[1][2][3]

A key challenge in the bioanalysis of Ciclopirox is its tendency to chelate with metal ions, which can lead to poor chromatographic performance.[1][4][5][6] The following protocol overcomes this issue through a derivatization step, methylation of the N-hydroxy group, which improves the chromatographic behavior of the analyte.[1][2][3][7]

Experimental Protocols

Materials and Reagents
  • Ciclopirox (analytical standard)

  • This compound (internal standard)[1][3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dimethyl sulfate

  • Sodium hydroxide

  • Triethylamine

  • Ultrapure water

  • Blank biological matrix (e.g., mouse plasma)

Preparation of Stock and Working Solutions
  • Ciclopirox Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ciclopirox in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ciclopirox stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile with 0.1% formic acid to a final concentration of 0.1 µM.[1]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank plasma with the Ciclopirox working solutions to achieve the desired concentration range. A typical calibration curve might range from 3.906 nM to 1000 nM.[1][2][3]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 10.417 nM (LQC), 83.333 nM (MQC), and 750 nM (HQC).[1]

Sample Preparation (Protein Precipitation and Derivatization)
  • To 10 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the appropriate Ciclopirox working solution (or blank solvent for unknown samples).[1]

  • Add 80 µL of the this compound internal standard working solution (0.1 µM in acetonitrile with 0.1% formic acid).[1] This step also serves to precipitate plasma proteins.

  • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 15,000 RPM) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a new tube for the derivatization step.

  • Methylation: The N-hydroxy group of Ciclopirox and this compound is methylated to improve chromatographic performance.[1][2][3] This is achieved by adding a methylating agent like dimethyl sulfate in a basic environment. After the reaction, the excess methylating agent is quenched.

  • The final derivatized sample is then transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column, such as an AtlantisTM T3 C18, is suitable for separating the methylated Ciclopirox and its internal standard.[1][2]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

    • Run Time: A short run time of approximately 4 minutes can be achieved.[1][2][3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor to product ion transitions for both methylated Ciclopirox and methylated this compound.

Data Presentation

Table 1: Representative Calibration Curve Data
Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
3.9061,500500,0000.0030
7.8133,100510,0000.0061
15.6256,500505,0000.0129
31.2513,000495,0000.0263
62.525,500500,0000.0510
12552,000505,0000.1030
250105,000498,0000.2108
500215,000502,0000.4283
1000430,000500,0000.8600

A linear regression of the peak area ratio against the concentration should yield a correlation coefficient (r) of ≥ 0.999.[1][2][3]

Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (nM)Mean Measured Conc. (nM) (n=5)Accuracy (%)Precision (CV, %)
LLOQ3.9063.8598.64.5
LQC10.41710.2598.43.8
MQC83.33385.10102.12.5
HQC750735.7598.11.9

Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[3]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation sample Plasma Sample (Blank, Standard, QC, Unknown) add_is Add Internal Standard (this compound) & Protein Precipitation sample->add_is centrifuge Vortex & Centrifuge add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Methylation Derivatization supernatant->derivatize lc_separation LC Separation (Reverse Phase C18) derivatize->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Generate Calibration Curve (Linear Regression) ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Workflow for the bioanalysis of Ciclopirox using this compound.

References

Troubleshooting & Optimization

Overcoming matrix effects with Ciclopirox-d11 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in mass spectrometry using Ciclopirox-d11 as an internal standard.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Ciclopirox using mass spectrometry.

Issue: Poor Peak Shape and/or Shifting Retention Times for Ciclopirox

  • Question: My Ciclopirox peak is broad, tailing, or the retention time is inconsistent. What could be the cause and how can I fix it?

  • Answer: This is a common issue when analyzing Ciclopirox directly. The N-hydroxylpyridone group of Ciclopirox has a strong chelating effect with metal ions, which can lead to poor chromatographic performance on silica-based columns.[1][2] To resolve this, a pre-column derivatization step, specifically methylation of the N-hydroxy group, is highly recommended. This chemical modification produces methylated Ciclopirox (Me-CPX), which exhibits significantly improved chromatographic behavior.[3][4] this compound, as the internal standard, should undergo the same derivatization process to ensure it tracks the analyte's behavior accurately.[3]

Issue: High Signal Variability or Poor Reproducibility

  • Question: I am observing significant variability in my Ciclopirox signal intensity between injections and across different samples. What is the likely cause?

  • Answer: High signal variability is often a manifestation of matrix effects, where co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) suppress or enhance the ionization of Ciclopirox.[5] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.[3][6] Since this compound is structurally and chemically almost identical to Ciclopirox, it will be affected by the matrix in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Issue: Low Signal Intensity or "No Peaks" for Ciclopirox

  • Question: I am getting a very low signal or no peak at all for Ciclopirox. What should I check?

  • Answer: There are several potential causes for low or no signal:

    • Sample Preparation: Ensure that the derivatization (methylation) reaction has gone to completion. Incomplete derivatization will result in a low yield of the Me-CPX analyte.[3] Also, verify the efficiency of your extraction procedure.

    • Mass Spectrometer Settings: Check the tuning and calibration of your mass spectrometer.[7][8] Ensure that the correct precursor and product ion transitions for both Me-CPX and methylated this compound (Me-CPX-d11) are being monitored.

    • LC System: Investigate for potential leaks in the LC system, as this can lead to a loss of sensitivity.[8] Also, confirm that the column is not clogged and is performing as expected.

    • Detector Issues: If you see no peaks at all, there might be an issue with the detector itself.[8]

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are matrix effects in mass spectrometry?

  • Answer: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and precision of quantitative analysis.[5]

  • Question: Why is this compound a suitable internal standard for Ciclopirox analysis?

  • Answer: this compound is a stable isotope-labeled version of Ciclopirox, meaning it has the same chemical structure but with eleven deuterium atoms instead of hydrogen atoms at specific positions. This makes it an ideal internal standard because it has nearly identical physicochemical properties, chromatographic behavior, and ionization efficiency as Ciclopirox.[3][6] Therefore, it effectively compensates for variations in sample preparation, injection volume, and matrix effects.

Experimental Design and Protocol

  • Question: How do I quantitatively assess the matrix effect for my Ciclopirox assay?

  • Answer: The matrix effect can be quantitatively evaluated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5][9] A value close to 100% indicates minimal matrix effect, while significant deviations suggest ion suppression or enhancement. The use of this compound helps to normalize for this effect.

  • Question: Can you provide a general workflow for analyzing Ciclopirox using this compound and mass spectrometry?

  • Answer: A typical workflow involves:

    • Sample Preparation: Spiking the biological sample with this compound internal standard, followed by protein precipitation and extraction.

    • Derivatization: Methylation of both Ciclopirox and this compound.

    • LC-MS/MS Analysis: Separation of the methylated analytes by liquid chromatography and detection by tandem mass spectrometry.

    • Data Analysis: Quantification of Ciclopirox by calculating the peak area ratio of Me-CPX to Me-CPX-d11.

Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS/MS method for the quantification of Ciclopirox in mouse plasma using this compound as an internal standard, following a methylation derivatization procedure.[3]

Table 1: Intra-day and Inter-day Accuracy and Precision [3]

QC LevelConcentration (nM)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ3.90691.8124.66795.5273.547
LQC10.417103.2580.849102.4210.575
MQC104.16798.6531.32599.8742.134
HQC750.000100.2511.589101.3651.897

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation

Table 2: Matrix Effect Evaluation in CD-1 Mouse Plasma [3]

QC LevelConcentration (nM)Accuracy (%)Precision (%CV)
LQC10.41792.249 - 103.2930.219 - 5.268
HQC750.00095.876 - 101.5431.234 - 4.567

Data represents the range of accuracy and precision observed in plasma from six different sources.

Experimental Protocols

Detailed Methodology for Ciclopirox Analysis in Mouse Plasma [3]

  • Sample Preparation and Extraction:

    • To 25 µL of mouse plasma, add 5 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously and centrifuge at 15,000 RPM for 10 minutes.

  • Derivatization (Methylation):

    • Transfer 70 µL of the supernatant to a new tube.

    • Add 7 µL of 2N sodium hydroxide solution.

    • Add 7 µL of dimethyl sulfate.

    • Incubate the reaction mixture at 37 °C for 30 minutes.

    • Add 5 µL of triethylamine to quench the reaction and vortex briefly.

    • Transfer the samples to autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: AtlantisTM T3 C18 reverse phase column.

    • Mobile Phase A: Aqueous 0.1% formic acid.

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

    • Gradient Elution:

      • 0.0–0.5 min: 70–30% A

      • 0.5–1.5 min: 30% A

      • 1.5–2.0 min: 30–70% A

      • 2.0–4.0 min: 70% A

    • Flow Rate: 0.5 mL/min.

    • Column Oven Temperature: 30 °C.

    • Autosampler Temperature: 6 °C.

    • Mass Spectrometry: Use a tandem mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for methylated Ciclopirox (Me-CPX) and methylated this compound (Me-CPX-d11).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Methylation) cluster_analysis Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_naoh Add 2N NaOH supernatant->add_naoh add_dms Add Dimethyl Sulfate add_naoh->add_dms incubate Incubate at 37°C add_dms->incubate quench Quench with Triethylamine incubate->quench lcms LC-MS/MS Analysis quench->lcms data Data Processing (Peak Area Ratio) lcms->data

Caption: Experimental workflow for the analysis of Ciclopirox using this compound.

matrix_effect_logic cluster_problem The Problem cluster_effect The Effect cluster_solution The Solution matrix Sample Matrix (Endogenous Components) coelution Co-elution with Analyte matrix->coelution ion_suppression Ion Suppression coelution->ion_suppression ion_enhancement Ion Enhancement coelution->ion_enhancement is Use this compound (Stable Isotope-Labeled IS) inaccurate Inaccurate & Imprecise Results ion_suppression->inaccurate ion_enhancement->inaccurate normalization Calculate Analyte/IS Ratio is->normalization accurate Accurate & Precise Results normalization->accurate

Caption: Overcoming matrix effects with this compound.

References

Mitigating ion suppression for Ciclopirox-d11 in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Ciclopirox and its deuterated internal standard, Ciclopirox-d11, in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest (Ciclopirox and this compound) is reduced by the presence of co-eluting components from the biological matrix.[1][2][3] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of the analytical method.[1][4]

Q2: What are the common causes of ion suppression for this compound in biological matrices?

A2: Common causes of ion suppression in the analysis of this compound from biological matrices such as plasma, urine, or tissue homogenates include:

  • Endogenous matrix components: Phospholipids, salts, proteins, and peptides are major contributors to ion suppression.[4][5][6]

  • Exogenous materials: Contaminants from collection tubes (e.g., polymers, anticoagulants like Li-heparin) can also interfere with ionization.[7]

  • High concentrations of the analyte itself or its metabolites: This is known as an "analyte effect" and can also lead to suppression.[8]

  • Poor chromatographic separation: If Ciclopirox or this compound co-elutes with interfering compounds, ion suppression is more likely to occur.[2]

Q3: Why is there a specific challenge with Ciclopirox analysis by LC-MS/MS?

A3: Ciclopirox has a strong chelating effect due to its N-hydroxylpyridone group.[9][10] This can lead to interactions with metal ions in the LC system and biological matrix, resulting in poor peak shape, low sensitivity, and non-linear calibration curves.[9] Some methods have addressed this by using EDTA as a chelating agent in the mobile phase or in sample collection tubes.[11]

Q4: Is derivatization necessary for the analysis of Ciclopirox?

A4: While direct analysis is possible, derivatization can significantly improve the analytical performance. A validated method employs methyl derivatization of the N-hydroxy group of Ciclopirox and this compound.[11][12] This methylation improves chromatographic retention and performance on reverse-phase columns, leading to a more sensitive and robust assay.[11][12]

Troubleshooting Guides

Guide 1: Investigating and Confirming Ion Suppression

If you suspect ion suppression is affecting your this compound analysis, follow these steps to confirm its presence and identify the source.

Step 1: Post-Column Infusion Experiment

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Procedure:

    • Continuously infuse a standard solution of Ciclopirox into the MS detector, bypassing the LC column.[13]

    • Inject a blank, extracted biological matrix sample onto the LC column.

    • Monitor the signal of the infused Ciclopirox.

  • Interpretation: A drop in the baseline signal of the infused Ciclopirox indicates the elution of interfering components from the matrix that are causing ion suppression.[13][14]

Step 2: Matrix Effect Evaluation

This quantitative approach assesses the extent of ion suppression.

  • Procedure:

    • Prepare a standard solution of Ciclopirox and this compound in a pure solvent (Set A).

    • Prepare a blank, extracted biological matrix sample and spike it with the same concentration of Ciclopirox and this compound post-extraction (Set B).

    • Analyze both sets and compare the peak areas.

  • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Suspected Ion Suppression (Low signal, poor reproducibility) confirm Confirm Ion Suppression (Post-column infusion or Matrix Effect Evaluation) start->confirm is_suppression Ion Suppression Confirmed? confirm->is_suppression no_suppression Investigate Other Issues (e.g., instrument sensitivity, sample stability) is_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation (SPE, LLE, or derivatization) is_suppression->optimize_sample_prep Yes improve_chromatography Improve Chromatographic Separation optimize_sample_prep->improve_chromatography modify_ms Modify MS Conditions (Change ionization mode, adjust source parameters) improve_chromatography->modify_ms re_evaluate Re-evaluate Matrix Effect modify_ms->re_evaluate not_resolved Issue Not Resolved re_evaluate->not_resolved resolved Issue Resolved not_resolved->optimize_sample_prep No, iterate optimization not_resolved->resolved Yes

Caption: A decision tree for troubleshooting ion suppression.

Guide 2: Mitigation Strategies for Ion Suppression

Once ion suppression is confirmed, employ the following strategies to minimize its impact.

Strategy 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.[2][5]

  • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering substances, especially phospholipids.[4][14]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering components in the aqueous phase.[5][14]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[2][4]

  • Derivatization: As demonstrated for Ciclopirox, converting the analyte to a less polar derivative can improve its chromatographic behavior and reduce matrix effects.[11][12]

Strategy 2: Improve Chromatographic Separation

Optimizing the LC method can separate Ciclopirox and this compound from co-eluting interferences.[2]

  • Change Column Chemistry: Use a different stationary phase (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Modify Mobile Phase: Adjust the organic solvent, pH, or additives to improve resolution.

  • Gradient Optimization: A shallower gradient can increase the separation between the analyte and interfering peaks.

  • Use of UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and can better separate analytes from matrix components.[15]

Strategy 3: Adjust Mass Spectrometry Conditions

  • Change Ionization Mode: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][16] If your analyte is amenable to APCI, switching ionization sources may help.

  • Optimize Source Parameters: Adjusting the ion source temperature, gas flows, and voltages can sometimes reduce the impact of matrix effects.

Experimental Protocols

Methylation Derivatization of Ciclopirox and this compound in Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantification of Ciclopirox in mouse plasma.[11]

1. Sample Preparation

  • To 10 µL of plasma sample, add 80 µL of internal standard solution (this compound in acetonitrile with 0.1% formic acid).

  • Vortex vigorously and centrifuge at 15,000 RPM for 10 minutes.

  • Transfer 70 µL of the supernatant to a new tube.

  • Add 7 µL of 2N sodium hydroxide solution.

  • Add 7 µL of dimethyl sulfate.

  • Incubate at 37°C for 30 minutes.

  • Add 5 µL of triethylamine and vortex briefly.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Ciclopirox Methylation

MethylationWorkflow start Plasma Sample (10 µL) add_is Add 80 µL IS (this compound in ACN) start->add_is vortex_centrifuge Vortex & Centrifuge (15,000 RPM, 10 min) add_is->vortex_centrifuge supernatant Transfer 70 µL Supernatant vortex_centrifuge->supernatant add_naoh Add 7 µL 2N NaOH supernatant->add_naoh add_dms Add 7 µL Dimethyl Sulfate add_naoh->add_dms incubate Incubate at 37°C for 30 min add_dms->incubate add_tea Add 5 µL Triethylamine incubate->add_tea end LC-MS/MS Analysis add_tea->end

Caption: The sample preparation workflow for the methylation of Ciclopirox.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: Atlantis™ T3 C18 reverse-phase column.[11]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient: A gradient elution from 30% to 70% A over 4 minutes.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).[9]

  • MRM Transitions:

    • Methylated Ciclopirox: m/z 222.1 → 136.1[11]

    • Methylated this compound: m/z 233.2 → 140.2[11]

Data Presentation

Table 1: Method Validation Parameters for Methylated Ciclopirox LC-MS/MS Assay [11][12]

ParameterResultAcceptance Criteria
Linearity (r)≥ 0.9998≥ 0.99
LLOQ3.906 nM (0.81 ng/mL)S/N > 10
Intra-day Accuracy91.8% - 103.3%±15% (±20% for LLOQ)
Intra-day Precision (%CV)0.8% - 4.7%≤15% (≤20% for LLOQ)
Inter-day Accuracy95.5% - 102.4%±15% (±20% for LLOQ)
Inter-day Precision (%CV)0.6% - 3.5%≤15% (≤20% for LLOQ)
Absolute Recovery99.8% - 101.6%Consistent and reproducible
Dilution Integrity2- to 100-foldAccuracy within ±15%

Table 2: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression

TechniqueProsCons
Protein Precipitation Simple, fast, low cost.[4]Limited cleanup, high risk of ion suppression from phospholipids.[4][14]
Liquid-Liquid Extraction Better cleanup than PPT, removes many polar interferences.[5][14]More labor-intensive, requires solvent optimization.
Solid-Phase Extraction Excellent cleanup, high selectivity, automation-friendly.[2][4]Higher cost, requires method development.
Derivatization Can improve chromatography and reduce matrix effects.[11][12]Adds an extra step to the workflow, requires careful optimization.

References

Technical Support Center: Optimizing Ciclopirox-d11 for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization and use of Ciclopirox-d11 as an internal standard in bioanalytical assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure accurate and robust quantification of Ciclopirox.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of this compound in bioanalytical methods.

Q1: What is the optimal concentration for this compound as an internal standard (IS)?

The ideal concentration for this compound should be consistent across all samples (calibration standards, quality controls, and unknowns) and should provide a stable and reproducible signal without interfering with the analyte (Ciclopirox) signal.[1] A common starting point is a concentration that yields a response similar to the analyte at the mid-point of the calibration curve. In a validated LC-MS/MS method, a concentration of 0.1 µM (100 nM) for this compound has been successfully used.[2]

Q2: My calibration curve is non-linear. Could the this compound concentration be the cause?

Yes, an inappropriate internal standard concentration can lead to non-linearity.

  • IS Concentration Too Low: If the IS signal is too low, it may be more susceptible to background noise and matrix effects, leading to poor precision and inaccurate analyte-to-IS ratios, especially at the lower end of the curve.

  • IS Concentration Too High: A very high concentration of the IS can lead to detector saturation or cause ion suppression that affects the analyte, particularly at higher analyte concentrations.[3][4] This can compress the analyte signal at the upper end of the curve, causing it to plateau and become non-linear. In some cases, a higher IS concentration has been reported to improve linearity by potentially reducing the formation of analyte multimers in the ion source.[4]

Troubleshooting Steps:

  • Evaluate the raw peak areas of both Ciclopirox and this compound across the calibration curve. A well-behaved internal standard should have a consistent peak area.

  • If the this compound peak area decreases as the Ciclopirox concentration increases, this may indicate ion suppression or competition in the ion source.[3]

  • Experiment with different fixed concentrations of this compound (e.g., concentrations corresponding to the low, mid, and high points of the analyte's expected range) to find the one that provides the best linearity and accuracy.

Q3: I'm observing significant variability in the this compound peak area across my analytical run. What should I do?

Variability in the internal standard response can compromise the accuracy and precision of your results.[5]

Potential Causes & Solutions:

  • Inconsistent Sample Preparation: Ensure precise and consistent addition of the this compound working solution to every sample. Use calibrated pipettes and verify your sample preparation workflow.

  • Matrix Effects: Different biological samples can have varying degrees of matrix effects (ion suppression or enhancement).[5] A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus correcting for them.[6] If variability is still high, further optimization of the sample cleanup (e.g., using liquid-liquid extraction instead of protein precipitation) may be necessary.

  • Instrument Instability: Check for issues with the LC-MS/MS system, such as a fluctuating spray in the ion source or problems with the injector.[7]

  • Cross-Interference: Ensure that there is no significant contribution from the analyte to the internal standard's mass channel, or vice-versa.[7][8] According to ICH M10 guidelines, the interference of the IS on the analyte at the Lower Limit of Quantification (LLOQ) should be ≤ 20%, and the analyte's interference on the IS should be ≤ 5% of the IS response.[7]

Q4: Why am I seeing poor peak shape (e.g., tailing) for Ciclopirox, even with this compound as an internal standard?

Ciclopirox has a known tendency to chelate with metal ions present in the analytical system (e.g., in the HPLC column's silica packing), which can lead to severe peak tailing and non-linear responses.[9][10] While this compound will also exhibit this behavior, it is crucial to address the underlying chromatographic issue.

Solutions:

  • Derivatization: A highly effective method is to derivatize the N-hydroxy group of Ciclopirox and this compound, for instance, through methylation. This blocks the chelating site and significantly improves peak shape and response.[2]

  • Mobile Phase Additives: The use of a chelating agent like EDTA in the mobile phase can help to sequester metal ions and improve peak shape.[11]

  • Column Choice: Using a column with low silanol activity or a different stationary phase may reduce interactions.

Quantitative Data Summary

The following tables provide examples of this compound concentrations and corresponding analyte calibration ranges used in validated bioanalytical methods.

Table 1: Example Concentration for this compound Internal Standard

CompoundConcentrationMatrix
This compound0.1 µM (100 nM)Mouse Plasma

Data sourced from a validated LC-MS/MS method involving methylation derivatization.[2]

Table 2: Example Calibration Curve Range for Ciclopirox Analysis

Calibration LevelConcentration (nM)Concentration (ng/mL)
LLOQ3.9060.81
Cal 27.8131.62
Cal 315.6253.24
Cal 431.256.48
Cal 562.512.96
Cal 612525.92
Cal 725051.84
Cal 8500103.68
ULOQ1000207.36

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data is for the analyte Ciclopirox.[2]

Experimental Protocols

Below are detailed methodologies for common procedures in the bioanalysis of Ciclopirox using this compound.

Protocol 1: Sample Preparation via Protein Precipitation and Methylation Derivatization

This protocol is based on a validated method for the quantification of Ciclopirox in mouse plasma.[2]

Materials:

  • Blank mouse plasma

  • Ciclopirox stock solution (in DMSO)

  • This compound internal standard working solution (0.1 µM in acetonitrile with 0.1% formic acid)

  • 2 M Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate (DMS)

  • Triethylamine (TEA)

Procedure:

  • Spiking: To 10 µL of blank mouse plasma, add 10 µL of the appropriate Ciclopirox stock solution to prepare calibration standards and quality control samples.

  • Protein Precipitation: Add 80 µL of the this compound internal standard working solution to the 20 µL plasma mixture.

  • Vortex & Centrifuge: Vortex the mixture vigorously and then centrifuge at 15,000 RPM for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube for the derivatization step.

  • Derivatization:

    • Add 0.5 mL of 2 M NaOH solution.

    • Add 200 µL of dimethyl sulfate.

    • Vortex briefly and incubate at 37°C for 15-20 minutes.

    • Add 200 µL of triethylamine and vortex again.

  • Analysis: The resulting methylated derivatives (Me-CPX and Me-CPX-d11) are now ready for LC-MS/MS analysis.

Protocol 2: General Liquid-Liquid Extraction (LLE)

This is a general protocol that can be adapted for Ciclopirox. Optimization of the extraction solvent and pH will be required.

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Acid or Base for pH adjustment (e.g., 1M HCl or 1M NaOH)

  • Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Spiking: Pipette a known volume of plasma (e.g., 100 µL) into a clean tube. Add a small volume of the this compound working solution.

  • pH Adjustment: Adjust the pH of the plasma sample to optimize the extraction of Ciclopirox (which is weakly acidic).

  • Extraction: Add a volume of the organic extraction solvent (e.g., 1 mL). Vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase (e.g., 100 µL).

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

Visualizations

Ciclopirox Mechanism of Action

The primary mechanism of action for Ciclopirox involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This disrupts essential iron-dependent enzymes in fungal cells, leading to the inhibition of key cellular processes.[12][13][14]

Ciclopirox_Mechanism Ciclopirox Ciclopirox Chelation Chelation Ciclopirox->Chelation Fe3 Intracellular Fe³⁺ Fe3->Chelation Enzymes Iron-Dependent Enzymes (e.g., Cytochromes, Catalase) Chelation->Enzymes Inhibits Mitochondria Mitochondrial Electron Transport Chain Enzymes->Mitochondria Essential for DNA_Repair DNA Repair Processes Enzymes->DNA_Repair Essential for Energy Energy Production (ATP)↓ Mitochondria->Energy Fungal_Growth Fungal Growth Inhibition Energy->Fungal_Growth Inhibition_DNA Inhibition DNA_Repair->Inhibition_DNA Disruption Inhibition_DNA->Fungal_Growth

Caption: Ciclopirox chelates iron, inhibiting enzymes vital for fungal mitochondrial function and DNA repair.

Bioanalytical Workflow Using this compound

This diagram illustrates the key steps in a typical bioanalytical workflow for quantifying Ciclopirox in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Derivatization Optional: Derivatization (e.g., Methylation) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Peak_Integration Peak Integration (Analyte & IS) LC_MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Workflow for Ciclopirox quantification using this compound from sample prep to final result.

References

Improving the sensitivity and selectivity of Ciclopirox quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ciclopirox quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive and selective measurement of Ciclopirox.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying Ciclopirox?

The primary challenge in Ciclopirox quantification stems from the N-hydroxylpyridone group in its structure. This group has a strong chelating effect with metal ions, which can lead to poor chromatographic peak shape, low sensitivity, and inaccurate results, especially in direct HPLC or LC-MS/MS analysis.[1][2]

Q2: What are the common analytical methods for Ciclopirox quantification?

The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4][5] Other less common methods include spectrophotometry and polarography.[6][7]

Q3: How can the chelating effect of Ciclopirox be overcome?

Several strategies can be employed to mitigate the chelating effect of Ciclopirox:

  • Pre-column Derivatization: Methylation of the N-hydroxy group is a highly effective method to improve chromatographic performance and achieve high sensitivity in LC-MS/MS methods.[3][8]

  • Use of Chelating Agents in Mobile Phase: Adding a chelating agent like disodium EDTA to the mobile phase can suppress the interaction of Ciclopirox with metal ions in the HPLC system.[4]

  • Use of Coated Labware: Utilizing K2EDTA coated tubes for sample collection and preparation can prevent chelation from the outset.[1][2]

  • Specialized HPLC Columns: Employing end-capped or phenyl HPLC columns can reduce the silanophilic interactions between Ciclopirox and the stationary phase.[4]

  • Inclusion Complexation: The use of β-cyclodextrin in the mobile phase can form an inclusion complex with Ciclopirox, reducing its adsorption to the column.[9]

Q4: What is a typical Lower Limit of Quantification (LLOQ) for Ciclopirox in biological samples?

With a sensitive LC-MS/MS method involving methylation, an LLOQ of 3.906 nM (0.81 ng/mL) in mouse plasma has been achieved.[3][8] For direct LC-MS/MS analysis using K2EDTA coated tubes, an LLOQ of 8 ng/mL has been reported for in vitro nail penetration studies.[1][2] HPLC-UV methods typically have higher LLOQs, for instance, 1 µg/mL in ex-vivo transungual permeation samples.[4]

Q5: Is Ciclopirox stable?

Forced degradation studies have been conducted on Ciclopirox olamine.[10][11][12] It is important to assess the stability of Ciclopirox in the specific matrix and storage conditions of your experiment. A stability-indicating assay method should be used when analyzing samples that may have undergone degradation.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during Ciclopirox quantification.

Poor Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Step
Chelation with metal ions in the HPLC system - Add a chelating agent like disodium EDTA to the mobile phase.[4]- Use an HPLC column with low metal content or a PEEK-lined column.- Employ pre-column derivatization (methylation) to block the chelating group.[3][8]
Secondary interactions with the stationary phase - Use an end-capped HPLC column to minimize silanol interactions.[4]- Consider a phenyl column for alternative selectivity.[4]- Optimize the mobile phase pH and organic content.[10][11]
Column overload - Reduce the injection volume or the concentration of the sample.
Contaminated guard or analytical column - Flush the column with a strong solvent.- Replace the guard column or the analytical column if necessary.
Low Sensitivity / High LLOQ
Potential Cause Troubleshooting Step
Suboptimal ionization in MS detection - For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).- Consider derivatization (methylation) to improve ionization efficiency.[3][8]
Poor UV absorbance - Ensure the detection wavelength is set to the absorption maximum of Ciclopirox (around 303-305 nm).[4][5][13]
Matrix effects (ion suppression or enhancement) - Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Use a stable isotope-labeled internal standard if available.- Dilute the sample to reduce the concentration of interfering matrix components.
Inefficient sample extraction - Optimize the extraction solvent and procedure to improve recovery.
Poor Reproducibility (Variable Peak Areas/Heights)
Potential Cause Troubleshooting Step
Inconsistent sample preparation - Ensure precise and consistent pipetting and dilution steps.- Use an internal standard to correct for variations.[1][2]
Autosampler issues - Check for air bubbles in the syringe.- Ensure the injection volume is set correctly and the autosampler is calibrated.
Unstable LC system - Check for leaks in the pump, injector, and connections.- Ensure the mobile phase is properly degassed.
Instability of Ciclopirox in the prepared samples - Analyze samples immediately after preparation or store them at an appropriate temperature for a validated period.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for Ciclopirox quantification.

Table 1: LC-MS/MS Methods for Ciclopirox Quantification
Method Matrix LLOQ Linearity Range Key Features
LC-MS/MS with Methyl Derivatization [3][8]Mouse Plasma3.906 nM (0.81 ng/mL)3.906 - 1000 nMHigh sensitivity, rapid 4-minute runtime.
Direct LC-MS/MS [1][2]In vitro Nail Penetration Samples8 ng/mL8 - 256 ng/mLUses K2EDTA coated tubes to overcome chelation.
Table 2: HPLC-UV Methods for Ciclopirox Quantification
Method Matrix LOQ Linearity Range Key Features
RP-HPLC with EDTA in Mobile Phase [4]Ex-vivo Transungual Permeation Samples1 µg/mL1 - 10 µg/mLDirect estimation by suppressing chelation.
Stability-Indicating RP-HPLC [5]Bulk Drug and Cream0.01 µg/mLNot specifiedMethod validated for specificity in the presence of degradation products.
RP-HPLC for Liniment [13]Ciclopirox LinimentNot specified100 - 300 µg/mLQuality control method for pharmaceutical formulation.

Experimental Protocols

Protocol 1: Sensitive LC-MS/MS Quantification of Ciclopirox in Plasma via Methylation

This protocol is based on the method described by Li et al. (2025).[3][8]

1. Sample Preparation (Methyl Derivatization):

  • To a plasma sample, add an internal standard.

  • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue and perform the methylation reaction. The exact reagents and conditions for methylation should be optimized (e.g., using dimethyl sulfate as described in some literature[14]).

  • Quench the reaction and dilute the sample for injection.

2. LC-MS/MS Conditions:

  • HPLC Column: AtlantisTM T3 C18 reverse phase column or equivalent.[3]

  • Mobile Phase: A gradient of water with a suitable modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: As appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for methylated Ciclopirox and the internal standard.

3. Validation:

  • Validate the method according to ICH M10 bioanalytical method validation guidelines, assessing for linearity, accuracy, precision, matrix effects, stability, and dilution integrity.[3]

Protocol 2: Direct HPLC-UV Quantification of Ciclopirox

This protocol is based on the method developed for ex-vivo transungual permeation studies.[4]

1. Sample Preparation:

  • Prepare samples in a suitable solvent. For transungual permeation studies, this may be the receptor solution.

  • Filter the samples through a 0.22 µm membrane filter before injection.

2. HPLC-UV Conditions:

  • HPLC Column: Hypersil® Phenyl BDS column (250mm × 4.6mm, 5µm) or a similar end-capped phenyl column.[4]

  • Mobile Phase: A mixture of aqueous disodium EDTA solution, acetonitrile, and acetic acid (e.g., 60:40:0.1, v/v/v of 0.96 g/L disodium EDTA in water:acetonitrile:acetic acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 305 nm.[4]

  • Injection Volume: 20 µL.

3. Validation:

  • Validate the method for specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Nail Permeate) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE) Add_IS->Extraction Derivatization Derivatization (Optional) (e.g., Methylation) Extraction->Derivatization Final_Sample Final Sample for Injection Derivatization->Final_Sample HPLC HPLC Separation Final_Sample->HPLC Detector Detection (UV or MS/MS) HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of Ciclopirox.

G Issue Common Issue Encountered Peak_Shape Poor Peak Shape (Tailing/Broadening) Issue->Peak_Shape Sensitivity Low Sensitivity / High LLOQ Issue->Sensitivity Reproducibility Poor Reproducibility Issue->Reproducibility Chelation Chelation with Metal Ions? Peak_Shape->Chelation Matrix_Effects Matrix Effects? Sensitivity->Matrix_Effects Sample_Prep_Var Sample Prep Variation? Reproducibility->Sample_Prep_Var Secondary_Int Secondary Interactions? Chelation->Secondary_Int No Sol_Chelation Use EDTA in Mobile Phase or Methylate Ciclopirox Chelation->Sol_Chelation Yes Sol_Secondary_Int Use End-capped Column or Optimize Mobile Phase Secondary_Int->Sol_Secondary_Int Yes Sol_Matrix_Effects Improve Sample Cleanup or Use Isotope-labeled IS Matrix_Effects->Sol_Matrix_Effects Yes Sol_Sample_Prep_Var Use Internal Standard & Standardize Procedure Sample_Prep_Var->Sol_Sample_Prep_Var Yes

Caption: Troubleshooting decision tree for Ciclopirox analysis.

G cluster_problem The Chelation Problem cluster_solution Strategies for Improved Analysis Ciclopirox Ciclopirox (N-hydroxylpyridone group) Chelate Ciclopirox-Metal Chelate Ciclopirox->Chelate Derivatization Derivatization (Methylation of N-OH) Ciclopirox->Derivatization Modify Metal Metal Ions (M+) (from column, tubing, etc.) Metal->Chelate EDTA Competitive Chelation (EDTA in mobile phase) Metal->EDTA Sequester Poor_Chroma Poor Chromatography (Peak Tailing, Low Signal) Chelate->Poor_Chroma No_Chelate_Form Prevents Chelate Formation Derivatization->No_Chelate_Form EDTA->No_Chelate_Form Good_Chroma Good Chromatography (Sharp Peaks, High Sensitivity) No_Chelate_Form->Good_Chroma

References

Stability issues of Ciclopirox-d11 in various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ciclopirox-d11 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound sodium salt should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1]

Q2: Can this compound be shipped at room temperature?

Yes, this compound sodium salt can be shipped at room temperature in the continental US, though shipping conditions may vary for other locations.[1] However, for long-term storage, it is crucial to transfer the product to the recommended -20°C condition upon receipt.

Q3: What solvents are suitable for dissolving this compound?

This compound sodium salt is soluble in DMSO.[1] For other forms of Ciclopirox, such as Ciclopirox Olamine, a mixture of acetonitrile and a phosphate buffer is often used as a mobile phase in HPLC analysis, suggesting its solubility in such systems.[2]

Q4: How does light exposure affect the stability of Ciclopirox?

Studies on Ciclopirox Olamine, a salt of Ciclopirox, indicate that the molecule can undergo significant degradation under UV light.[3] Therefore, it is recommended to protect this compound solutions from light. For instance, Ciclopirox nail lacquer is advised to be kept in its carton to protect it from light.[4][5]

Q5: Is this compound sensitive to acidic and basic conditions?

Yes, forced degradation studies on Ciclopirox Olamine have shown that it degrades under both acidic and basic hydrolysis conditions.[3] This suggests that this compound is also likely to be unstable in strong acidic or basic environments.

Q6: What is the impact of oxidative stress on this compound stability?

Ciclopirox Olamine has been observed to degrade under oxidative conditions.[3][6] Therefore, it is advisable to avoid strong oxidizing agents when working with this compound.

Q7: How does temperature and humidity affect the stability of solid this compound?

Thermal and humidity-induced degradation has been observed for Ciclopirox Olamine.[3][6] While specific data for this compound is not available, it is prudent to store the solid compound in a cool, dry place, as recommended for Ciclopirox formulations.[4] The recommended long-term storage at -20°C for this compound sodium salt also points to its sensitivity to higher temperatures.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of this compound in solution.Prepare fresh solutions for each experiment. Protect solutions from light and store them at a low temperature when not in use. Ensure the pH of the solution is neutral.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Review the storage and handling of the this compound stock and working solutions. Consider potential exposure to light, extreme pH, or oxidizing agents. Perform forced degradation studies to identify potential degradants.
Loss of compound potency over time Improper storage of the solid compound or stock solutions.Ensure the solid this compound is stored at -20°C in a tightly sealed container. For stock solutions, aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Precipitation of the compound in aqueous solutions Limited solubility.This compound sodium salt is soluble in DMSO.[1] For aqueous buffers, ensure the concentration is within the solubility limit. The olamine salt of Ciclopirox has enhanced water solubility.[7]

Summary of Stability Data for Ciclopirox Olamine (as a proxy for this compound)

The following table summarizes the results of forced degradation studies performed on Ciclopirox Olamine, which can provide insights into the potential stability issues of this compound.

Stress Condition Observation Reference
UV Light Significant degradation[3]
Acid Hydrolysis Significant degradation[3]
Base Hydrolysis Significant degradation[3]
Oxidation Significant degradation[3][6]
Thermal (40°C) & Humidity (75% RH) Degradation observed[3][6]

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or formulation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Preparation of Stability Samples: Aliquot the stock solution into several vials. Some vials should be protected from light by wrapping them in aluminum foil.

  • Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to UV light).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a mixture of acetonitrile and a phosphate buffer (pH 6.5) at a ratio of 70:30 (v/v) with UV detection at 305 nm.[2]

  • Data Evaluation: Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation. Also, monitor for the appearance of any new peaks, which would indicate the formation of degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and establish a stability-indicating analytical method.

  • Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and heat if necessary.

  • Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) and heat if necessary.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures.

  • Sample Analysis: After a specified time, neutralize the acidic and basic samples and analyze all samples by HPLC-MS/MS to separate and identify the degradation products.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot cond_rt Room Temperature cond_fridge 4°C cond_freezer -20°C cond_light UV Light Exposure sampling Sample at Time Points cond_rt->sampling cond_fridge->sampling cond_freezer->sampling cond_light->sampling hplc HPLC Analysis sampling->hplc eval Compare Peak Areas & Identify Degradants hplc->eval

Caption: Experimental Workflow for Stability Testing.

degradation_pathway cluster_stressors Stress Conditions Ciclopirox_d11 This compound Degradation_Products Degradation Products Ciclopirox_d11->Degradation_Products leads to UV_Light UV Light UV_Light->Ciclopirox_d11 Acid_Base Acid/Base Hydrolysis Acid_Base->Ciclopirox_d11 Oxidation Oxidation Oxidation->Ciclopirox_d11 Heat_Humidity Heat/Humidity Heat_Humidity->Ciclopirox_d11

Caption: Potential Degradation Pathways of this compound.

References

Resolving co-elution interference in Ciclopirox bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ciclopirox bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis, with a focus on co-elution interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the bioanalysis of Ciclopirox?

A1: The primary challenge in Ciclopirox bioanalysis stems from its chemical structure, specifically the N-hydroxylpyridone group. This group has a strong chelating effect with metal ions, which can lead to several analytical problems, including severe peak tailing in HPLC, poor chromatographic resolution, and interaction with silica-based columns.[1][2] Additionally, matrix effects from biological samples can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[3]

Q2: What is co-elution interference and how does it affect Ciclopirox analysis?

A2: Co-elution interference occurs when other compounds in the sample elute from the chromatography column at the same time as Ciclopirox. These interfering compounds can be endogenous matrix components, metabolites (such as Ciclopirox glucuronide), or co-administered drugs.[4] This can lead to overlapping chromatographic peaks, making accurate quantification difficult. In mass spectrometry, co-eluting compounds can also cause matrix effects, where they interfere with the ionization of Ciclopirox, leading to either suppression or enhancement of the signal and compromising the accuracy and precision of the results.[3]

Q3: My Ciclopirox peak is showing significant tailing. What is the cause and how can I fix it?

A3: Peak tailing for Ciclopirox is commonly caused by its strong interaction with residual silanol groups on silica-based HPLC columns, a phenomenon exacerbated by its metal-chelating properties.[1][5] This can be addressed in several ways:

  • Use an end-capped column: These columns have fewer free silanol groups, reducing the potential for secondary interactions.[5]

  • Mobile phase optimization: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups. Using buffers can also mask residual silanol interactions.[5][6]

  • Use of chelating agents: Adding a chelating agent like EDTA to the mobile phase or using K2EDTA-coated collection tubes can prevent Ciclopirox from interacting with metal ions in the analytical system.[2][7]

  • Pre-column derivatization: Chemically modifying the N-hydroxy group of Ciclopirox, for example through methylation, can eliminate its chelating activity and improve peak shape.[8][9]

Q4: Can Ciclopirox metabolites interfere with the bioanalysis of the parent drug?

A4: Yes. The main metabolic pathway for Ciclopirox is glucuronidation.[1] The resulting Ciclopirox glucuronide is more polar than the parent drug but could potentially co-elute or cause interference depending on the chromatographic conditions. It is crucial to develop a selective method that can distinguish the parent drug from its metabolites to ensure accurate pharmacokinetic data.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your Ciclopirox bioanalysis experiments.

Issue 1: Poor Peak Shape (Tailing or Asymmetry)
  • Symptom: The Ciclopirox peak in your chromatogram has a tailing factor significantly greater than 1.5.

  • Potential Cause A: Interaction with the analytical column due to the chelating nature of Ciclopirox.[1]

    • Solution 1: Implement pre-column derivatization via methylation to block the chelating N-hydroxy group. A detailed protocol is provided below.[1][8]

    • Solution 2: Utilize K2EDTA-coated sample tubes to chelate metal ions before they can interact with the analyte.[2]

  • Potential Cause B: Suboptimal mobile phase pH.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Ciclopirox to ensure it is in a single ionic state.

  • Potential Cause C: Column packing bed deformation.

    • Solution: Check for a void at the column inlet. If a void is present, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[5]

Issue 2: Low Sensitivity and Inconsistent Results
  • Symptom: The lower limit of quantification (LLOQ) is too high for your application, or there is high variability between replicate injections.

  • Potential Cause A: Ion suppression from co-eluting matrix components.

    • Solution 1: Improve sample preparation. Use a more rigorous extraction method like solid-phase extraction (SPE) instead of protein precipitation to remove more interfering components.

    • Solution 2: Optimize chromatographic separation to resolve Ciclopirox from the interfering peaks. This can be achieved by adjusting the mobile phase gradient, changing the stationary phase, or using a longer column.

    • Solution 3: Use a stable isotope-labeled internal standard (SIL-IS), such as Ciclopirox-d11. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction during quantification.[3][8]

  • Potential Cause B: Poor ionization of Ciclopirox.

    • Solution: Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature) to achieve the best signal for Ciclopirox.

Quantitative Data Summary

The following tables summarize the performance of two different analytical methods developed to overcome the challenges of Ciclopirox bioanalysis.

Table 1: Performance of Methylation Derivatization LC-MS/MS Method

ParameterResultReference
LLOQ3.906 nM (0.81 ng/mL)[8][9]
Linear Range3.906–1000 nM[8][9]
Accuracy (QC Samples)Within ±15% of nominal values[9]
Precision (QC Samples)CV ≤ 15%[9]
Absolute Recovery99.77% to 101.62%[8]

Table 2: Performance of Direct LC-MS/MS Method with K2EDTA

ParameterResultReference
LLOQ8 ng/mL[2]
Linear Range8–256 ng/mL[2]
Accuracy (QC Samples)101% to 113% of nominal values[2]
Precision (QC Samples)CV < 10.6%[2]
Average Recovery101%[2]

Detailed Experimental Protocols

Protocol 1: Ciclopirox Quantification via Methylation Derivatization

This protocol describes the pre-column derivatization of Ciclopirox to improve its chromatographic properties and sensitivity in LC-MS/MS analysis.[1][8]

  • Sample Preparation:

    • To 10 µL of blank plasma, add 10 µL of Ciclopirox working standard.

    • Add 80 µL of internal standard solution (this compound, 0.1 µM in acetonitrile with 0.1% formic acid) to precipitate proteins.

    • Vortex vigorously and centrifuge at 15,000 RPM for 10 minutes.[8]

  • Derivatization Reaction:

    • Transfer 70 µL of the supernatant to a new tube.

    • Add 7 µL of 2N sodium hydroxide solution.

    • Add 7 µL of dimethyl sulfate.

    • Incubate the mixture at 37°C for 30 minutes.[8]

  • Reaction Quenching:

    • Add 5 µL of triethylamine to stop the reaction and briefly vortex.

    • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.[8]

  • LC-MS/MS Conditions:

    • Column: AtlantisTM T3 C18 reverse phase column.[8]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A multi-step gradient over a 4-minute run time.[8]

    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[8]

Protocol 2: Direct Ciclopirox Analysis using K2EDTA

This protocol describes a direct analysis method that prevents the chelating effects of Ciclopirox by using K2EDTA-coated tubes during sample collection and preparation.[2]

  • Sample Collection:

    • Collect biological samples (e.g., plasma) in tubes coated with K2EDTA.

  • Sample Preparation:

    • Add an internal standard (a chemical analog such as chloridazon can be used) to the K2EDTA tubes containing the sample.[2]

    • Mix the internal standard with the Ciclopirox-containing sample in a 96-well plate.[2]

    • Proceed with a suitable sample cleanup method, such as protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Conditions:

    • Detection: Monitor the specific m/z transitions for Ciclopirox (e.g., 208.0 → 135.8) and the internal standard using positive electrospray ionization.[2]

    • The method was validated over a concentration range of 8–256 ng/mL.[2]

Visualized Workflows and Relationships

Troubleshooting_Workflow Troubleshooting Workflow for Ciclopirox Co-elution cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_validation Validation start Poor Peak Shape / Inconsistent Results check_column Assess Peak Tailing (Asymmetry > 1.5?) start->check_column Chelation Issue? check_matrix Evaluate Matrix Effect (Post-column infusion) start->check_matrix Interference Issue? solution_derivatization Methylation Derivatization check_column->solution_derivatization solution_edta Use K2EDTA Coated Tubes check_column->solution_edta solution_chromatography Optimize Chromatography (Gradient, Column) check_column->solution_chromatography check_matrix->solution_chromatography solution_cleanup Improve Sample Cleanup (SPE) check_matrix->solution_cleanup solution_is Use Stable Isotope Internal Standard check_matrix->solution_is end Method Validated solution_derivatization->end solution_edta->end solution_chromatography->end solution_cleanup->end solution_is->end

Caption: A logical workflow for troubleshooting common issues in Ciclopirox bioanalysis.

Derivatization_Pathway Methylation Derivatization of Ciclopirox Ciclopirox Ciclopirox (with N-OH group) Reagents Dimethyl Sulfate + NaOH Ciclopirox->Reagents + Incubation Incubate at 37°C for 30 min Reagents->Incubation Quench Triethylamine Incubation->Quench Stop Reaction Methylated_Ciclopirox Methylated Ciclopirox (Improved Chromatography) Quench->Methylated_Ciclopirox

Caption: Experimental workflow for the methylation of Ciclopirox.

References

Impact of different extraction methods on Ciclopirox-d11 recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Ciclopirox-d11 from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

The two most prevalent techniques for the extraction of this compound from biological matrices such as plasma, urine, and tissue homogenates are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these methods often depends on the sample volume, the required level of cleanliness, and the desired throughput.

Q2: Why is the recovery of this compound sometimes challenging?

Ciclopirox possesses a hydroxypyridone structure which gives it strong chelating properties, particularly with multivalent metal ions like Fe3+. This can lead to the formation of complexes that may result in poor solubility in organic solvents and inconsistent recovery during extraction. To counteract this, strategies such as the use of chelating agents like EDTA in the sample pre-treatment or derivatization of the N-hydroxy group have been employed to improve analytical performance.[1][2]

Q3: What is the expected recovery rate for this compound extraction?

Recovery can vary significantly based on the extraction method, the biological matrix, and the optimization of the protocol. While one study reported an average recovery of 101% for Ciclopirox from a nail matrix, this may not be representative of all sample types and methods.[2] Generally, a recovery of >85% is considered good for most bioanalytical applications. It is crucial to validate the extraction recovery for each specific matrix and method in your laboratory.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Low or Inconsistent Recovery
Potential Cause Troubleshooting Steps
Chelation of this compound with metal ions - Add a chelating agent, such as EDTA, to the sample homogenization or extraction buffer to disrupt metal complexes. - Consider a derivatization step, such as methylation of the N-hydroxy group, to reduce the chelating activity of the molecule and improve chromatographic performance.[3][4]
Suboptimal pH during Liquid-Liquid Extraction (LLE) - Adjust the pH of the aqueous sample to be 1-2 pH units below the pKa of Ciclopirox to ensure it is in a neutral, more organic-soluble form. - Perform a pH optimization study to determine the ideal pH for extraction into your chosen organic solvent.
Inefficient elution from Solid-Phase Extraction (SPE) cartridge - Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. Test different organic solvents and solvent mixtures (e.g., methanol, acetonitrile, with or without additives like formic acid or ammonia). - Increase the volume of the elution solvent. - Perform a second elution step to check for residual analyte on the cartridge.
Analyte loss during solvent evaporation - Use a gentle stream of nitrogen for evaporation and avoid excessive heat. - Do not allow the sample to go to complete dryness, as this can make reconstitution difficult. Stop the evaporation when a small amount of solvent remains.
Incomplete protein precipitation - Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is sufficient (typically 3:1 or 4:1). - Vortex the sample vigorously after adding the precipitating solvent. - Ensure the centrifugation speed and time are adequate to pellet all precipitated proteins.

Quantitative Data Summary

The following table provides an illustrative comparison of expected recovery rates for different extraction methods. These values are representative and should be confirmed through in-house validation.

Extraction Method Biological Matrix Reported/Expected Recovery (%) Key Considerations
Liquid-Liquid Extraction (LLE)Plasma85 - 95%Requires optimization of pH and solvent selection. Can be labor-intensive.
Solid-Phase Extraction (SPE)Urine90 - 105%Offers cleaner extracts and higher throughput. Requires method development to select the appropriate sorbent and solvent system.
Protein PrecipitationPlasma80 - 90%Simple and fast, but may result in less clean extracts ("matrix effects").
Nail Matrix ExtractionNail Homogenate~101%[2]Specific to the analysis of nail samples and may involve unique sample preparation steps.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 200 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a structural analog of Ciclopirox).

    • Add 50 µL of a buffer solution to adjust the pH (e.g., 0.1 M acetate buffer, pH 4.5).

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol for this compound from Urine

This protocol is a general guideline using a mixed-mode cation exchange cartridge and should be optimized.

  • Sample Pre-treatment:

    • To 500 µL of urine, add 500 µL of 2% phosphoric acid.

    • Vortex to mix.

    • Centrifuge at 4000 x g for 10 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate Solvent Transfer_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample Pretreat Pre-treat Sample (e.g., acidify) Urine->Pretreat Condition Condition Cartridge Pretreat->Condition Load Load Sample Pretreat->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

References

Fine-tuning mass spectrometer source parameters for Ciclopirox-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of Ciclopirox-d11 using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For methylated this compound (Me-CPX-d11), the protonated precursor ion ([M+H]+) is expected at m/z 233.2. A common product ion for quantification is m/z 140.2.[1] It is crucial to confirm these masses on your specific instrument.

Q2: Why is derivatization recommended for Ciclopirox analysis?

A2: Direct chromatographic analysis of Ciclopirox is challenging due to its N-hydroxypyridone group, which can chelate with metal ions in the HPLC system, leading to poor peak shape and inconsistent results.[2][3][4] Methylation of the N-hydroxy group to form Me-CPX improves chromatographic performance.[1][5]

Q3: Can I use this compound as an internal standard for the quantification of Ciclopirox?

A3: Yes, this compound is a suitable stable isotope-labeled internal standard for the quantification of Ciclopirox. It is expected to have similar extraction recovery and ionization response.

Q4: What are some potential issues with using deuterated internal standards?

A4: While generally reliable, potential issues with deuterated standards include chromatographic separation from the unlabeled analyte and differential matrix effects, which can impact accuracy.[6][7] Careful method development and validation are essential to mitigate these risks. Loss of deuterium in solution or under mass spectrometer conditions are also possibilities to consider.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal for this compound 1. Incorrect mass transitions being monitored.2. Inefficient ionization.3. Poor fragmentation.4. Sample degradation or poor recovery.1. Verify the precursor (m/z 233.2 for Me-CPX-d11) and product ion masses in a full scan or product ion scan mode.[1]2. Optimize source parameters such as capillary voltage, source temperature, and gas flows (see Experimental Protocol section).3. Optimize collision energy to ensure efficient fragmentation.4. Assess sample preparation and extraction procedures. Consider using K2EDTA coated tubes to prevent chelation if not derivatizing.[2]
High Background Noise 1. Contaminated mobile phase or sample.2. Non-optimal source parameters.1. Use high-purity solvents and freshly prepared mobile phases.2. Systematically adjust source parameters to minimize noise while maintaining analyte signal.
Poor Peak Shape (Tailing or Fronting) 1. Chelation with metal ions in the chromatographic system.2. Inappropriate column chemistry or mobile phase.1. Derivatize this compound with a methylating agent.[1]2. If not derivatizing, use K2EDTA as a chelating agent in the sample collection tubes.[2]3. Ensure the use of a suitable C18 column and an acidic mobile phase (e.g., with 0.1% formic acid).[1]
Inconsistent Results/Poor Reproducibility 1. Instability of the analyte.2. Variable matrix effects.3. Inconsistent sample preparation.1. Evaluate the stability of this compound under the storage and analytical conditions.2. Assess matrix effects by comparing the response in neat solution versus matrix extracts.3. Ensure consistent and precise execution of the sample preparation protocol.

Experimental Protocols

Starting Mass Spectrometer Source Parameters (Positive ESI)

The following table provides suggested starting parameters for fine-tuning a triple quadrupole mass spectrometer for this compound analysis. These are general recommendations and will require optimization on your specific instrument.

ParameterSuggested Starting Value
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Nebulizer Gas (Nitrogen) Instrument Dependent
Drying Gas (Nitrogen) Instrument Dependent
Collision Gas (Argon) Instrument Dependent
Precursor Ion (Q1) m/z 233.2 (for Me-CPX-d11)
Product Ion (Q3) m/z 140.2 (for Me-CPX-d11)
Collision Energy (CE) 35 - 45 V
Declustering Potential (DP) 35 - 45 V
Protocol for Fine-Tuning Source Parameters

This protocol outlines a systematic approach to optimize source parameters using flow injection analysis (FIA) or direct infusion.

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of methylated this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Initial Instrument Setup: Set the mass spectrometer to monitor the expected precursor and product ions for Me-CPX-d11 (m/z 233.2 → 140.2).[1] Use the starting parameters from the table above.

  • Infuse the Standard: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Capillary Voltage: While monitoring the signal intensity, incrementally adjust the capillary voltage to find the value that yields the highest and most stable signal.

  • Optimize Source and Desolvation Temperatures: Sequentially adjust the source and desolvation temperatures to maximize the signal intensity.

  • Optimize Gas Flows: Adjust the nebulizer and drying gas flow rates to achieve optimal desolvation and ion formation.

  • Optimize Collision Energy and Declustering Potential: Ramp the collision energy and declustering potential to find the values that produce the most abundant and stable product ion signal.

  • Document Final Parameters: Record the optimized parameters for use in your analytical method.

Visualizations

workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion/FIA cluster_optimization Parameter Optimization cluster_final Finalization prep Prepare this compound Standard Solution deriv Methylation (Derivatization) prep->deriv infuse Infuse Standard into Mass Spectrometer deriv->infuse opt_volt Optimize Capillary Voltage infuse->opt_volt opt_temp Optimize Source & Desolvation Temps opt_volt->opt_temp opt_gas Optimize Gas Flows opt_temp->opt_gas opt_ce Optimize Collision Energy & DP opt_gas->opt_ce finalize Finalize Method Parameters opt_ce->finalize

Caption: Workflow for Mass Spectrometer Source Parameter Optimization.

troubleshooting start Low Signal Intensity? check_masses Verify Precursor/Product Ion Masses start->check_masses Yes poor_peak Poor Peak Shape? start->poor_peak No optimize_source Re-optimize Source Parameters check_masses->optimize_source check_sample_prep Review Sample Preparation Protocol optimize_source->check_sample_prep check_sample_prep->poor_peak derivatize Confirm Complete Derivatization poor_peak->derivatize Yes inconsistent_results Inconsistent Results? poor_peak->inconsistent_results No use_edta Consider Using EDTA Tubes derivatize->use_edta use_edta->inconsistent_results check_stability Evaluate Analyte Stability inconsistent_results->check_stability Yes ok Signal OK inconsistent_results->ok No eval_matrix Assess Matrix Effects check_stability->eval_matrix eval_matrix->ok

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Ciclopirox: The Role of Ciclopirox-d11

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For the topical antifungal agent Ciclopirox, which is also being explored for its potential in treating other diseases, robust bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies. A significant challenge in the bioanalysis of Ciclopirox is its strong metal-chelating property, which can lead to poor chromatographic performance.[1] This guide provides a comparative overview of validated bioanalytical methods for Ciclopirox, with a special focus on the advantages of using a stable isotope-labeled internal standard, Ciclopirox-d11.

The Gold Standard: LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. This compound is structurally identical to Ciclopirox, with the exception of eleven deuterium atoms replacing hydrogen atoms on the cyclohexyl ring.[2] This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation. This co-elution minimizes variability and matrix effects, leading to higher accuracy and precision.

A recently developed and validated LC-MS/MS method for the quantification of Ciclopirox in mouse plasma utilizes this compound as an internal standard.[3][4] This method involves a methyl derivatization step to improve the chromatographic performance of Ciclopirox.[3][4] The validation of this method, following the International Council for Harmonisation (ICH) M10 guidelines, demonstrates its robustness and reliability for preclinical studies.[3][4]

Table 1: Performance Characteristics of the LC-MS/MS Method Using this compound

ParameterPerformance
Linearity Range3.906 - 1000 nM (r ≥ 0.9998)[3][4]
Lower Limit of Quantification (LLOQ)3.906 nM (0.81 ng/mL)[3][4]
Intra-day AccuracyWithin ± 15% of nominal concentration[3]
Inter-day AccuracyWithin ± 15% of nominal concentration[3]
Intra-day Precision≤ 15% CV[3]
Inter-day Precision≤ 15% CV[3]
RecoveryNot explicitly stated, but method achieved excellent recovery[3][4]
Matrix EffectMinimal influence from endogenous substances in mouse plasma[1]
StabilityMeets criteria defined by ICH M10 guidelines[3][4]
Alternative Bioanalytical Methods for Ciclopirox

While the use of a deuterated internal standard is preferred, other bioanalytical methods have been developed for Ciclopirox quantification. These methods employ different strategies to overcome the analytical challenges associated with this compound.

1. LC-MS/MS with a Non-Isotopic Internal Standard:

An alternative LC-MS/MS method for the determination of Ciclopirox in human nail plate penetration studies utilizes a chemical analog, chloridazon, as the internal standard.[5][6] This method addresses the chelating effect of Ciclopirox by using K2EDTA coated tubes for sample collection.[5][6]

Table 2: Performance Characteristics of the LC-MS/MS Method Using Chloridazon

ParameterPerformance
Linearity Range8 - 256 ng/mL (r > 0.9991)[5][6]
Lower Limit of Quantification (LLOQ)8 ng/mL[5][6]
Accuracy101% to 113% of nominal concentration[5][6]
Precision< 10.6% CV[5][6]
Recovery101%[5][6]

2. High-Performance Liquid Chromatography (HPLC) with UV Detection:

Table 3: Performance Characteristics of the HPLC-UV Method

ParameterPerformance
Linearity Range1 - 10 µg/mL (r² = 0.999)[7]
Lower Limit of Quantification (LOQ)1 µg/mL[7]
Limit of Detection (LOD)0.5 µg/mL[7]
SpecificityCiclopirox specifically quantified in the presence of degradation products[7]

Another HPLC method described in a patent utilizes the inclusion effect of beta-cyclodextrin in the mobile phase to overcome the strong adsorption of Ciclopirox on the chromatographic column.[8]

Table 4: Performance Characteristics of the HPLC-UV Method with Beta-Cyclodextrin

ParameterPerformance
Linearity Range0.31 - 75.00 ppm[8]
Limit of Detection0.01 ppm[8]
Recovery95.9%[8]
Precision (RSD)4.38%[8]

Experimental Protocols

LC-MS/MS Method with this compound

Sample Preparation: Calibration standards and quality control samples are prepared by spiking blank mouse plasma with Ciclopirox stock solutions.[4] To 10 µL of the spiked plasma, 10 µL of this compound internal standard solution (in DMSO) is added.[4] The mixture is then precipitated with 80 µL of acetonitrile containing 0.1% formic acid.[4] After vortexing and centrifugation, the supernatant is subjected to methylation using dimethyl sulfate.[4]

Chromatographic and Mass Spectrometric Conditions: The analysis is performed on a liquid chromatography system coupled with a tandem mass spectrometer. The chromatographic separation is achieved on an AtlantisTM T3 C18 reverse-phase column.[3][4] The concentration of Ciclopirox is determined indirectly based on the measured response of the methylated Ciclopirox.[3][4]

experimental_workflow_d11 cluster_prep Sample Preparation plasma Blank Mouse Plasma spike_plasma Spike Plasma with Ciclopirox plasma->spike_plasma cpx_stock Ciclopirox Stock cpx_stock->spike_plasma is_stock This compound (IS) Stock add_is Add Internal Standard (this compound) is_stock->add_is spike_plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate methylate Methylation Reaction precipitate->methylate lcms LC-MS/MS Analysis methylate->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for Ciclopirox analysis using this compound.

LC-MS/MS Method with Chloridazon

Sample Preparation: Samples are collected in K2EDTA coated tubes.[5][6] The internal standard, chloridazon, is added to the tubes.[5][6] The internal standard and Ciclopirox are mixed in a 96-well plate before LC-MS/MS analysis.[5][6]

Chromatographic and Mass Spectrometric Conditions: The analysis is performed using a liquid chromatography system coupled with a tandem mass spectrometer with positive electrospray ionization.[5][6] The mass transitions monitored are m/z 208.0 → 135.8 for Ciclopirox and m/z 221.8 → 77.0 for the internal standard, chloridazon.[5][6]

experimental_workflow_chloridazon cluster_prep Sample Preparation sample Sample in K2EDTA Tube add_is Add Internal Standard (Chloridazon) sample->add_is is_stock Chloridazon (IS) is_stock->add_is mix Mix in 96-well Plate add_is->mix lcms LC-MS/MS Analysis mix->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for Ciclopirox analysis using Chloridazon IS.

HPLC-UV Method with EDTA

Sample Preparation: The specifics of sample preparation for ex-vivo transungual permeation samples are not detailed but would typically involve extraction of the analyte from the matrix.

Chromatographic Conditions: Chromatographic separation is achieved on a Hypersil® Phenyl BDS column (250mm × 4.6mm, 5µm).[7] The mobile phase consists of a mixture of disodium EDTA in water (0.96 in 1000), acetonitrile, and acetic acid (60:40:0.1, V/V) at a flow rate of 1 mL/min.[7] Detection is performed at 305 nm.[7]

experimental_workflow_hplc_edta cluster_prep Sample Preparation sample Permeation Sample extract Extraction of Ciclopirox sample->extract hplc HPLC-UV Analysis (Mobile Phase with EDTA) extract->hplc data Data Acquisition & Quantification hplc->data

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Ciclopirox Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of analytical data across different laboratories is paramount. This guide provides a framework for the cross-validation of Ciclopirox assays, offering a comparative overview of common analytical methods, detailed experimental protocols, and the biochemical pathways influenced by this broad-spectrum antifungal agent.

Ciclopirox, a synthetic hydroxypyridone derivative, is widely used in the topical treatment of fungal infections.[1] Its therapeutic potential is also being explored in other areas, including cancer treatment, due to its unique mechanism of action.[1][2] This expanding interest necessitates robust and reliable analytical methods for its quantification in various matrices. This guide focuses on the two most prevalent techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Ciclopirox Quantification Methods

The choice of analytical method for Ciclopirox quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC with UV detection is a cost-effective and widely available technique suitable for bulk drug and formulation analysis, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies where Ciclopirox concentrations are significantly lower.[3][4][5]

A key challenge in Ciclopirox analysis is its strong chelating affinity for metal ions, particularly Fe3+.[6][7] This property can lead to poor chromatographic peak shape and recovery. Method development has addressed this through strategies such as pre-column derivatization or the use of mobile phase additives like EDTA to mitigate the chelating effect.[8][9][10]

Below is a summary of performance characteristics reported for various validated HPLC and LC-MS/MS methods for Ciclopirox and its olamine salt. These tables are designed to aid laboratories in selecting an appropriate method and establishing performance expectations for cross-validation studies.

Table 1: Performance Characteristics of HPLC Methods for Ciclopirox Olamine

ParameterMethod 1[4]Method 2[5]Method 3[8]
Matrix CreamBulk Drug/CreamEx-vivo Permeation
Column Phenomenex C18Phenomenex C18Hypersil® Phenyl BDS
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.5) (70:30 v/v)Acetonitrile:Phosphate Buffer (pH 6.5) (70:30 v/v)Disodium EDTA in water:Acetonitrile:Acetic Acid (60:40:0.1, V/V)
Detection 305 nm305 nm305 nm
Linearity Range 2 - 16 µg/mL2 - 16 µg/mL1 - 10 µg/mL
LOD 0.005 µg/mL0.005 µg/mL0.5 µg/mL
LOQ 0.01 µg/mL0.01 µg/mL1 µg/mL
Retention Time ~7.2 min~7.2 min~7.5 min

Table 2: Performance Characteristics of LC-MS/MS Methods for Ciclopirox

ParameterMethod 1[3]Method 2[9]
Matrix Mouse PlasmaIn-vitro Nail Permeation
Technique Methyl DerivatizationDirect Injection with K2EDTA
Linearity Range 3.906 - 1000 nM (0.81 - 207.7 ng/mL)8 - 256 ng/mL
LLOQ 3.906 nM (0.81 ng/mL)8 ng/mL
Accuracy Within ±15% of nominal101% to 113% of nominal
Precision (%CV) ≤ 15%< 10.6%
Recovery Consistent across LQC and HQC~101%

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of successful inter-laboratory cross-validation. Below are representative protocols for HPLC and LC-MS/MS analysis of Ciclopirox, synthesized from published, validated methods.

Protocol 1: Stability-Indicating RP-HPLC Method for Ciclopirox Olamine in Cream

This protocol is adapted from methodologies designed for the quantification of Ciclopirox olamine in pharmaceutical formulations.[4][5]

1. Sample Preparation:

  • Accurately weigh a quantity of cream equivalent to 10 mg of Ciclopirox olamine into a 100 mL volumetric flask.
  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
  • Filter the solution through a 0.45 µm nylon syringe filter.
  • Prepare working standards by diluting a stock solution of Ciclopirox olamine in the mobile phase to achieve concentrations within the calibration range (e.g., 2-16 µg/mL).

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with orthophosphoric acid) in a 70:30 v/v ratio.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 305 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Determine the concentration of Ciclopirox olamine in the sample preparation using the linear regression equation derived from the calibration curve.

Protocol 2: LC-MS/MS Method for Ciclopirox in Plasma

This protocol is a representative method for bioanalysis, emphasizing high sensitivity and the mitigation of matrix effects. It incorporates principles from validated methods for Ciclopirox in biological matrices.[3][11]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a structural analog or isotopically labeled Ciclopirox).
  • Vortex mix for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or 96-well plate for analysis.
  • Further dilution with water may be necessary to reduce matrix effects.[11]

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of gradient elution.
  • Column: A suitable reversed-phase column, such as an Atlantis T3 C18 (for derivatized Ciclopirox) or a column with end-capping to reduce silanophilic interactions.[3][8]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: A typical gradient might run from 10% B to 90% B over 3-5 minutes, followed by a re-equilibration step.
  • Flow Rate: 0.4 - 0.6 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Ciclopirox (e.g., m/z 208.0 → 135.8) and the internal standard.[9]

3. Data Analysis:

  • Quantify Ciclopirox concentrations using a calibration curve constructed by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibrators. A weighted (1/x²) linear regression is commonly used.

Visualizing Workflows and Mechanisms

To facilitate a clearer understanding of the processes involved in Ciclopirox analysis and its biological effects, the following diagrams have been generated.

Experimental Workflow for Inter-Laboratory Cross-Validation cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab A, Lab B, ...) cluster_2 Central Data Analysis prep Prepare & Characterize Validation Samples (QCs, Clinical Samples) dist Distribute Samples & Standardized Protocol prep->dist analysis Sample Analysis (HPLC or LC-MS/MS) dist->analysis data_gen Generate Raw Data (Peak Areas, Concentrations) analysis->data_gen collect Collect Data from All Laboratories data_gen->collect stats Statistical Analysis (Bias, Precision, Concordance) collect->stats report Generate Cross-Validation Report stats->report

Caption: Workflow for a typical inter-laboratory cross-validation study.

Ciclopirox Mechanism of Action: Iron Chelation Pathway cluster_enzymes Iron-Dependent Enzymes cluster_processes Cellular Processes cpx Ciclopirox fe3 Intracellular Fe3+ cpx->fe3 Chelates inhibition Inhibition cyto Cytochromes fe3->cyto Required Cofactor rr Ribonucleotide Reductase fe3->rr Required Cofactor dohh Deoxyhypusine Hydroxylase fe3->dohh Required Cofactor mito Mitochondrial Respiration cyto->mito dna DNA Synthesis & Repair rr->dna translation Protein Translation (eIF5A) dohh->translation wnt Wnt/β-catenin Signaling inhibition->cyto inhibition->rr inhibition->dohh inhibition->wnt

Caption: Ciclopirox inhibits key cellular pathways by chelating iron.

Conclusion

Successful cross-validation of Ciclopirox assays is achievable with careful planning, standardized protocols, and a thorough understanding of the analyte's chemical properties. By comparing the performance of established HPLC and LC-MS/MS methods, laboratories can select the most appropriate technique for their needs and establish clear criteria for inter-laboratory agreement. This guide serves as a foundational resource for ensuring that data generated in support of research and drug development is both accurate and reproducible, regardless of where the analysis is performed.

References

A Comparative Guide to Bioanalytical Methods for Ciclopirox Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various bioanalytical methods for the quantification of Ciclopirox in biological matrices. Due to the inherent chelating properties of Ciclopirox, direct analysis has historically been challenging, leading to the development of diverse methodologies. This document summarizes and compares the performance of several prominent techniques, offering insights into their respective strengths and applications. The data presented is compiled from individual validation studies to facilitate a comprehensive understanding of the current landscape of Ciclopirox bioanalysis.

Comparative Performance of Ciclopirox Bioanalytical Methods

The following tables summarize the quantitative performance of different analytical methods for Ciclopirox, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Table 1: Comparison of LC-MS/MS-Based Methods for Ciclopirox Analysis

ParameterMethod 1 (Derivatization)Method 2 (Direct, with K2EDTA)
Biological Matrix Mouse PlasmaHuman Nail Plate
Linearity Range 3.906 - 1000 nM (0.81 - 207.7 ng/mL)8 - 256 ng/mL
Lower Limit of Quantification (LLOQ) 3.906 nM (0.81 ng/mL)[1][2]8 ng/mL[3][4]
Correlation Coefficient (r²) ≥ 0.9998[1][2]> 0.9991[3][4]
Intra-day Precision (%CV) ≤ 15%< 10.6%[3]
Inter-day Precision (%CV) ≤ 15%< 10.6%[3]
Accuracy Within ± 15% of nominal values[1]101% to 113% of nominal concentration[3]
Recovery Excellent[1][2]101%[3]
Internal Standard CPX-d11Chloridazon

Table 2: Comparison of HPLC-UV-Based Methods for Ciclopirox Analysis

ParameterMethod 3 (Derivatization)Method 4 (Direct, with EDTA)Method 5 (Direct)
Application Raw Material & Topical SolutionEx-vivo Transungual PermeationBulk Drug & Cream Formulation
Linearity Range 0.4 - 200 µg/mL[5]1 - 10 µg/mL[6]2 - 16 µg/mL[7][8]
Lower Limit of Quantification (LOQ) Not Specified1 µg/mL[6]0.01 µg/mL[7][8]
Limit of Detection (LOD) Not Specified0.5 µg/mL[6]0.005 µg/mL[7][8]
Correlation Coefficient (r²) > 0.999[5]0.999[6]0.9980[7][8]
Intra-day Precision (%RSD) ≤ 2.00%[5]Not SpecifiedNot Specified
Inter-day Precision (%RSD) ≤ 2.00%[5]Not SpecifiedNot Specified
Detection Wavelength 305 nm[5]305 nm[6]305 nm[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following sections outline the key experimental protocols cited in the literature.

Method 1: LC-MS/MS with Methyl Derivatization

This method is designed for the systemic pharmacokinetic evaluation of Ciclopirox in mouse plasma and addresses the analytical challenges by employing a derivatization step.[1][2]

  • Sample Preparation:

    • 10 µL of blank mouse plasma is spiked with 10 µL of Ciclopirox stock solution.[1]

    • The N-hydroxy group of Ciclopirox is methylated using dimethyl sulfate to produce methylated CPX (Me-CPX), which improves chromatographic performance.[1][2]

    • Protein precipitation is performed by adding 80 µL of internal standard (CPX-d11) solution in acetonitrile containing 0.1% formic acid.[1]

    • The mixture is vortexed and then centrifuged at 15,000 RPM for 10 minutes.[1]

  • Chromatography:

    • Column: AtlantisTM T3 C18 reverse phase column.[1][2]

    • Run Time: 4 minutes.[1][2]

  • Detection:

    • Tandem mass spectrometry (MS/MS) is used for detection.[1][2]

    • The concentration of Ciclopirox is determined indirectly based on the measured response of Me-CPX.[1][2]

  • Validation: The method was validated according to the International Council for Harmonisation (ICH) M10 bioanalytical method validation guidelines, assessing parameters such as accuracy, precision, matrix effects, stability, and dilution integrity.[1][2]

Method 2: Direct LC-MS/MS with K2EDTA

This high-throughput method was developed for determining Ciclopirox penetration across human nail plates and overcomes the chelation issue by using K2EDTA-coated tubes.[3][4]

  • Sample Preparation:

    • A chemical analog, chloridazon, is added as the internal standard in K2EDTA coated tubes.[3][4]

    • The internal standard is mixed with Ciclopirox in a 96-well plate.[3][4]

  • Chromatography & Detection:

    • The sample is directly analyzed by LC-MS/MS.[3][4]

    • Positive electrospray ionization is used.[3][4]

    • The MS/MS transitions monitored are m/z 208.0 → 135.8 for Ciclopirox and m/z 221.8 → 77.0 for the internal standard.[3][4]

  • Validation: The method was validated over a concentration range of 8-256 ng/mL, with evaluation of precision and accuracy using quality control samples at three concentration levels.[3][4]

Method 4: Direct HPLC-UV with EDTA in Mobile Phase

This method allows for the direct estimation of Ciclopirox olamine in ex-vivo transungual permeation samples by suppressing its chelating property.[6]

  • Sample Preparation: Specific details on sample preparation from the nail matrix are not provided in the abstract but would typically involve extraction into a suitable solvent.

  • Chromatography:

    • Column: Hypersil® Phenyl BDS column (250mm × 4.6mm, 5µm).[6]

    • Mobile Phase: A mixture of disodium EDTA in water (0.96 in 1000), acetonitrile, and acetic acid (60:40:0.1, V/V/V).[6]

    • Flow Rate: 1 mL/min.[6]

  • Detection:

    • UV detection at a wavelength of 305 nm.[6]

  • Validation: The method was validated for specificity, accuracy, precision, linearity, LOD, and LOQ.[6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the bioanalytical determination of Ciclopirox, encompassing the key stages from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Quantification SampleCollection Biological Sample Collection (e.g., Plasma, Nail) Spiking Spiking with Internal Standard and/or Derivatizing Agent SampleCollection->Spiking Extraction Extraction / Protein Precipitation Spiking->Extraction Chromatography Chromatographic Separation (LC or HPLC) Extraction->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification FinalResult Result Reporting Quantification->FinalResult Final Concentration

Generalized workflow for Ciclopirox bioanalysis.

References

Ciclopirox Quantification: A Comparative Analysis of Internal Standards for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ciclopirox is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a detailed comparison of analytical methodologies, focusing on the use of the deuterated internal standard, Ciclopirox-d11, and an alternative, chloridazon, to assess the accuracy and precision of Ciclopirox quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The inherent chelating properties of Ciclopirox's N-hydroxypyridone group have historically posed challenges for direct chromatographic analysis, often leading to poor peak shapes and variability.[1][2] To overcome these issues, various strategies have been employed, including pre-column derivatization and the use of chelating agents in the mobile phase.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a robust approach to mitigate matrix effects and improve the overall accuracy and precision of the bioanalytical method.[4][5]

This guide presents a side-by-side comparison of two distinct LC-MS/MS methods for Ciclopirox quantification: one utilizing this compound with a derivatization strategy, and another employing a structural analog, chloridazon, as the internal standard for direct analysis.

Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of the two LC-MS/MS methods for Ciclopirox quantification.

Table 1: Method Performance using this compound with Methyl Derivatization [4][5]

ParameterResult
Linearity Range 3.906 – 1000 nM (r ≥ 0.9998)
Lower Limit of Quantification (LLOQ) 3.906 nM (0.81 ng/mL)
Intra-day Accuracy 91.812% to 103.258%
Intra-day Precision (CV%) 0.849% to 4.667%
Inter-day Accuracy 95.527% to 102.421%
Inter-day Precision (CV%) 0.575% to 3.547%
Recovery Excellent
Matrix Mouse Plasma

Table 2: Method Performance using Chloridazon as Internal Standard [1][2]

ParameterResult
Linearity Range 8 – 256 ng/mL (r > 0.9991)
Lower Limit of Quantification (LLOQ) 8 ng/mL
Accuracy 101% to 113% of nominal concentrations
Precision (CV%) Below 10.6%
Recovery 101% (from nail matrix)
Matrix In vitro nail penetration study matrix

Experimental Protocols

Method 1: Ciclopirox Quantification using this compound with Methyl Derivatization[4][5]

This method employs a sensitive LC-MS/MS approach with a pre-column methylation derivatization to enhance chromatographic performance.

1. Sample Preparation:

  • Spike 10 µL of blank mouse plasma with 10 µL of Ciclopirox standard solutions.

  • Add 80 µL of internal standard solution (this compound, 0.1 µM in acetonitrile with 0.1% formic acid) to precipitate proteins.

  • Vortex and centrifuge the mixture at 15,000 RPM for 10 minutes.

  • Transfer 70 µL of the supernatant to a new tube.

  • Add 7 µL of 2N sodium hydroxide solution.

  • Add 7 µL of dimethyl sulfate and incubate at 37 °C for 30 minutes to facilitate methylation.

  • Add 5 µL of triethylamine to quench the reaction.

  • Transfer the final sample to vials for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: AtlantisTM T3 C18 reverse phase column.

  • Mobile Phase: Gradient elution (specifics not detailed in the abstract).

  • Mass Spectrometry: Tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Monitored Transitions: Specific m/z transitions for methylated Ciclopirox and methylated this compound.

Method 2: Direct Ciclopirox Quantification using Chloridazon as Internal Standard[1][2]

This method allows for the direct analysis of Ciclopirox by overcoming its chelating effects through the use of K2EDTA-coated tubes.

1. Sample Preparation:

  • Collect samples in K2EDTA coated tubes.

  • Add a known amount of chloridazon as the internal standard.

  • Mix the internal standard with the Ciclopirox-containing sample in a 96-well plate.

  • Proceed directly to LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography system.

  • Mass Spectrometry: Tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Monitored Transitions:

    • Ciclopirox: m/z 208.0 → 135.8

    • Chloridazon (IS): m/z 221.8 → 77.0

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both quantification methods.

Ciclopirox_Quantification_Workflow_d11 cluster_prep Sample Preparation cluster_analysis Analysis plasma Mouse Plasma (10 µL) spike Spike with Ciclopirox Standards plasma->spike is_add Add this compound & Precipitate spike->is_add centrifuge Vortex & Centrifuge is_add->centrifuge supernatant Transfer Supernatant centrifuge->supernatant derivatize Methylation Derivatization supernatant->derivatize quench Quench Reaction derivatize->quench lcms LC-MS/MS Analysis quench->lcms

Caption: Experimental workflow for Ciclopirox quantification using this compound internal standard.

Ciclopirox_Quantification_Workflow_Chloridazon cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection in K2EDTA Tubes is_add Add Chloridazon (IS) sample->is_add mix Mix Sample and IS is_add->mix lcms Direct LC-MS/MS Analysis mix->lcms

Caption: Experimental workflow for direct Ciclopirox quantification using Chloridazon internal standard.

Conclusion

Both presented methods offer reliable approaches for the quantification of Ciclopirox. The use of a deuterated internal standard like This compound , coupled with a derivatization step, provides exceptional sensitivity (LLOQ of 0.81 ng/mL) and high precision, making it particularly suitable for pharmacokinetic studies in biological matrices where low concentrations are expected.[4][5]

The direct analysis method using chloridazon as an internal standard offers a simpler and higher-throughput workflow by avoiding the derivatization step.[1][2] While its LLOQ (8 ng/mL) is higher, it demonstrates good accuracy and precision for applications such as in vitro penetration studies where higher concentrations of Ciclopirox may be present.[1][2]

The choice of method will ultimately depend on the specific requirements of the study, including the biological matrix, the expected concentration range of Ciclopirox, and the desired level of sensitivity and throughput. For bioequivalence or pharmacokinetic studies requiring high sensitivity, the this compound method is superior. For screening or in vitro studies with less stringent sensitivity demands, the chloridazon method provides a more streamlined approach.

References

A Comparative Analysis of the Mass Spectrometric Fragmentation Patterns of Ciclopirox and Ciclopirox-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of the antifungal agent Ciclopirox and its deuterated analog, Ciclopirox-d11. Understanding the fragmentation behavior of these compounds is crucial for their analytical determination in various matrices, particularly in pharmacokinetic and metabolic studies where isotopically labeled internal standards are employed. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the proposed fragmentation pathways.

Data Presentation: Key Fragmentation Data

The following table summarizes the key mass spectrometric data obtained for Ciclopirox and its methylated derivative, along with the corresponding data for their deuterated analogs. This information is essential for developing selective and sensitive quantitative bioanalytical methods.

CompoundIonization ModePrecursor Ion (m/z)Major Product Ion(s) (m/z)Notes
Ciclopirox ESI+208.0135.8Direct LC-MS/MS analysis[1][2].
ESI-206.1188.1, 179.1, 108.1[M-H]⁻ precursor, fragmentation involves loss of H₂O[3].
EI207 (M⁺)190GC-MS data, likely loss of OH radical[3].
This compound ESI+219.2 (Predicted)135.8 (Predicted)No direct experimental data found. Fragmentation is predicted to be identical to the non-deuterated form as the cyclohexyl ring is not involved in the primary fragmentation.
Methyl-Ciclopirox ESI+222.1136.1Derivatized form for improved chromatographic performance.
Methyl-Ciclopirox-d11 ESI+233.2140.2Deuterated internal standard for the methylated Ciclopirox assay.

Experimental Protocols

The data presented in this guide is based on established analytical methodologies. Below are detailed protocols for the mass spectrometric analysis of Ciclopirox.

Direct LC-MS/MS Analysis of Ciclopirox

This method allows for the direct determination of Ciclopirox without the need for derivatization.

  • Sample Preparation: To overcome the chelating effect of Ciclopirox, samples are collected in K₂EDTA coated tubes. An internal standard (e.g., Chloridazon) is added, and the sample is prepared for injection[1][2].

  • Chromatography: Liquid chromatography is performed using a suitable reversed-phase column.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • MS/MS Transition: The instrument is set to monitor the transition of the precursor ion at m/z 208.0 to the product ion at m/z 135.8[1][2].

Analysis of Methylated Ciclopirox by LC-MS/MS

Derivatization by methylation of the N-hydroxy group can improve the chromatographic behavior of Ciclopirox.

  • Derivatization: The N-hydroxy group of Ciclopirox and the this compound internal standard is methylated.

  • Chromatography: Reversed-phase liquid chromatography.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • MS/MS Transitions:

      • Methyl-Ciclopirox: m/z 222.1 → 136.1.

      • Methyl-Ciclopirox-d11: m/z 233.2 → 140.2.

Fragmentation Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for Ciclopirox and the inferred pathway for this compound based on the available data.

Ciclopirox Fragmentation cluster_legend Proposed Fragmentation of Ciclopirox Ciclopirox Ciclopirox [M+H]⁺ m/z 208.0 Fragment1 Fragment Ion m/z 135.8 Ciclopirox->Fragment1 CID NeutralLoss Loss of C₅H₉NO

Figure 1: Proposed fragmentation pathway for Ciclopirox in positive ESI-MS/MS.

This compound Fragmentation cluster_legend Inferred Fragmentation of this compound This compound This compound [M+H]⁺ m/z 219.2 (Predicted) Fragment1_d11 Fragment Ion m/z 135.8 (Predicted) This compound->Fragment1_d11 CID NeutralLoss_d11 Loss of C₅H₉NO (Deuterated cyclohexyl retained in neutral loss)

Figure 2: Inferred fragmentation pathway for this compound in positive ESI-MS/MS.

Discussion of Fragmentation Patterns

Ciclopirox: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), the protonated molecule of Ciclopirox ([M+H]⁺) at m/z 208.0 readily fragments upon collision-induced dissociation (CID). The major observed product ion is at m/z 135.8[1][2]. This corresponds to a neutral loss of the cyclohexyl group along with the adjacent carbonyl group and the N-OH moiety. This fragmentation is characteristic and provides a specific transition for quantitative analysis. In electron ionization (EI) as seen in GC-MS, a common fragmentation is the loss of the hydroxyl group, leading to a fragment at m/z 190[3]. In negative ion mode, the deprotonated molecule ([M-H]⁻) at m/z 206.1 primarily loses a water molecule, resulting in a fragment at m/z 188.1[3].

This compound: Direct experimental fragmentation data for non-derivatized this compound was not found in the reviewed literature. However, based on the fragmentation pattern of Ciclopirox and the known location of the deuterium labels on the cyclohexyl ring, a fragmentation pattern can be inferred. Since the primary fragmentation of Ciclopirox involves the loss of the entire cyclohexyl moiety, it is expected that the deuterated analog will exhibit the same product ion at m/z 135.8. The 11 deuterium atoms will be retained in the neutral loss fragment, and therefore, the product ion spectrum of this compound is predicted to be identical to that of Ciclopirox under the same conditions. This is a critical consideration when using this compound as an internal standard, as the chromatographic separation must be sufficient to distinguish it from the unlabeled analyte. The analysis of the methylated derivatives, where the product ion of Me-CPX-d11 (m/z 140.2) is shifted by 4 Da relative to the product ion of Me-CPX (m/z 136.1), suggests a different fragmentation mechanism for the derivatized form, likely involving a rearrangement where some deuterium atoms are retained on the charged fragment.

References

The Gold Standard for Ciclopirox Bioanalysis: Justifying the Use of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal and repurposed therapeutic agent Ciclopirox, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superiority of a stable isotope-labeled (SIL) internal standard, specifically Ciclopirox-d11, over structural analogs like chloridazon.

The inherent chelating properties of Ciclopirox present a significant analytical challenge, often leading to poor chromatographic performance and necessitating derivatization or the use of chelating agents in the mobile phase.[1][2] In this context, the internal standard plays a pivotal role in correcting for variability during sample preparation and analysis. While structural analogs have been employed, this guide will demonstrate through comparative data and experimental protocols that a SIL internal standard offers unparalleled advantages in terms of accuracy, precision, and mitigation of matrix effects.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standard

The following tables summarize the validation data from two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Ciclopirox quantification. Table 1 presents data from a method utilizing the stable isotope-labeled internal standard, this compound, which requires a methylation derivatization step to improve chromatographic performance.[3][4] Table 2 details the performance of a direct analysis method using the structural analog, chloridazon, as the internal standard.[1]

Table 1: Method Validation Data using Stable Isotope-Labeled Internal Standard (this compound) [3][4]

ParameterResult
Linearity (r²)≥ 0.9998
Lower Limit of Quantification (LLOQ)0.81 ng/mL (in mouse plasma)
Intra-day Accuracy91.812% to 103.258%
Inter-day Accuracy95.527% to 102.421%
Intra-day Precision (CV%)0.849% to 4.667%
Inter-day Precision (CV%)0.575% to 3.547%
Matrix EffectMinimal, compensated by SIL-IS
RecoveryExcellent

Table 2: Method Validation Data using Structural Analog Internal Standard (Chloridazon) [1]

ParameterResult
Linearity (r²)> 0.9991
Lower Limit of Quantification (LLOQ)8 ng/mL
Accuracy101% to 113% of nominal concentrations
Precision (CV%)< 10.6%
Matrix EffectPotential for differential effects on analyte and IS
Recovery101% (from nail matrix)

A direct comparison of the data reveals the superior sensitivity of the method employing this compound, with an LLOQ approximately ten times lower than the method using chloridazon.[1][3][4] Furthermore, the accuracy and precision are tighter with the stable isotope-labeled standard, demonstrating its enhanced reliability.[1][3][4] The key advantage of a SIL internal standard lies in its ability to co-elute with the analyte and behave almost identically during extraction, chromatography, and ionization, thereby providing more effective compensation for matrix effects.[5]

Experimental Protocols

Method 1: Ciclopirox Quantification using Stable Isotope-Labeled Internal Standard (this compound)

This method involves a methylation derivatization step to improve the chromatographic properties of Ciclopirox.[3]

1. Sample Preparation and Derivatization:

  • To 10 µL of plasma, add 10 µL of this compound internal standard solution.

  • Add 10 µL of 1 M sodium hydroxide and vortex.

  • Add 10 µL of 1 M dimethyl sulfate in acetonitrile and vortex.

  • Incubate at 60°C for 15 minutes.

  • Add 10 µL of 1 M triethylamine in acetonitrile to quench the reaction.

  • Perform protein precipitation by adding 100 µL of acetonitrile, vortex, and centrifuge.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: AtlantisTM T3 C18 reverse phase column.[4]

  • Mobile Phase: Gradient elution with a suitable mobile phase (e.g., water with formic acid and acetonitrile).

  • Mass Spectrometry: Multiple reaction monitoring (MRM) in positive ion mode.

  • MRM Transitions:

    • Methylated Ciclopirox (Me-CPX): m/z 222.1 → 136.1[3]

    • Methylated this compound (Me-CPX-d11): m/z 233.2 → 140.2[3]

Method 2: Ciclopirox Quantification using a Structural Analog Internal Standard (Chloridazon)

This method allows for the direct analysis of Ciclopirox but requires measures to overcome its chelating effects.[1]

1. Sample Preparation:

  • Use K2EDTA coated tubes to prevent chelation.[1]

  • Add the internal standard, chloridazon, to the sample.

  • Mix the sample with the internal standard in a 96-well plate.

  • Proceed with LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 reverse phase column.

  • Mobile Phase: A mobile phase containing a chelating agent like EDTA may be necessary to improve peak shape.[2]

  • Mass Spectrometry: Multiple reaction monitoring (MRM) in positive ion mode.

  • MRM Transitions:

    • Ciclopirox: m/z 208.0 → 135.8[1]

    • Chloridazon (IS): m/z 221.8 → 77.0[1]

Visualizing the Rationale and Workflow

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical justification for using a stable isotope-labeled internal standard and the experimental workflow.

G cluster_0 Challenges in Ciclopirox Bioanalysis cluster_1 Internal Standard Approaches cluster_2 Justification for SIL-IS Chelation Chelating Nature of Ciclopirox Analog Structural Analog (e.g., Chloridazon) Chelation->Analog SIL Stable Isotope-Labeled (e.g., this compound) Chelation->SIL Matrix Complex Biological Matrix (Plasma, etc.) Matrix->Analog Matrix->SIL Variability Variability in Sample Prep & Instrument Response Variability->Analog Variability->SIL Compensation Superior Compensation for Matrix Effects & Variability Analog->Compensation Less Effective Coelution Identical Physicochemical Properties & Co-elution SIL->Coelution Coelution->Compensation Accuracy Improved Accuracy & Precision Compensation->Accuracy

Caption: Logical justification for using a stable isotope-labeled internal standard.

G Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Derivatize Methylation Derivatization Spike->Derivatize Precipitate Protein Precipitation Derivatize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Quantify Quantification (Analyte/IS Ratio) Analyze->Quantify

Caption: Experimental workflow for Ciclopirox analysis using a SIL-IS.

Ciclopirox Metabolism

Understanding the metabolic fate of Ciclopirox is crucial for interpreting pharmacokinetic data. The primary metabolic pathway for Ciclopirox is glucuronidation, with minor contributions from cytochrome P450-mediated oxidation.

G Ciclopirox Ciclopirox Glucuronide Ciclopirox Glucuronide (Major Metabolite) Ciclopirox->Glucuronide Glucuronidation (UGTs) Oxidized Oxidized Metabolites (Minor) Ciclopirox->Oxidized Oxidation (CYP450s) Excretion Renal Excretion Glucuronide->Excretion Oxidized->Excretion

Caption: Simplified metabolic pathway of Ciclopirox.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach for the quantitative bioanalysis of Ciclopirox. The near-identical physicochemical properties to the analyte ensure optimal correction for experimental variability, including the challenging matrix effects associated with Ciclopirox analysis. This leads to significantly improved accuracy, precision, and a lower limit of quantification compared to methods employing structural analog internal standards. For researchers aiming for the highest quality data in pharmacokinetic, toxicokinetic, or drug metabolism studies of Ciclopirox, the adoption of a stable isotope-labeled internal standard is strongly justified and recommended.

References

Safety Operating Guide

Proper Disposal of Ciclopirox-d11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Ciclopirox-d11, ensuring the protection of personnel and the environment. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals, establishing a foundation of trust through best practices in laboratory safety and chemical handling.

This compound, a deuterated analog of the antifungal agent Ciclopirox, is utilized as an internal standard in analytical and research settings. While the Safety Data Sheet (SDS) for this compound (sodium salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), prudent laboratory practice dictates a cautious and informed approach to its disposal. The presence of deuterium and its use in a research context necessitate adherence to established protocols for chemical waste management.

Key Data for Disposal Considerations

For a clear understanding of the compound's characteristics relevant to its disposal, the following table summarizes key quantitative and qualitative data.

PropertyValueImplications for Disposal
GHS Classification Not classified as hazardousWhile not officially hazardous, treat as a chemical substance with potential for environmental impact if disposed of improperly.
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Low immediate hazard from acute exposure, flammability, or instability.
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Similar to NFPA, indicating low immediate risk under normal laboratory conditions.
Water Hazard Class 1 (Self-assessment): slightly hazardous for waterIndicates that large quantities should not be allowed to enter ground water, water courses, or sewage systems.[1]
Physical State SolidSolid waste can be more easily contained than liquid waste.

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is designed to comply with general laboratory safety standards and environmental regulations.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated waste container as "this compound Waste." Include the full chemical name and any relevant institutional tracking information.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program. It is best practice to segregate deuterated compounds.

2. Collection and Storage:

  • Container: Use a chemically compatible, sealable container for collecting solid this compound waste. For any solutions containing this compound, use a sealed, leak-proof container.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

3. Consultation with Institutional EHS:

  • Contact: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department.

  • Guidance: Provide the EHS office with the Safety Data Sheet (SDS) for this compound and request specific guidance on its disposal. Institutional protocols may have specific requirements for deuterated compounds, regardless of their GHS classification.

4. Final Disposal:

  • Arrangement for Pickup: Arrange for the collection of the this compound waste by the EHS-approved hazardous waste contractor.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

start Start: this compound Waste Generated identify Identify as this compound Waste start->identify segregate Segregate in a Labeled, Sealed Container identify->segregate consult_ehs Consult Institutional EHS for Guidance segregate->consult_ehs ehs_protocol Follow Specific EHS Protocol for Deuterated Compounds consult_ehs->ehs_protocol Specific Protocol Exists? Yes non_haz_protocol Follow General Non-Hazardous Chemical Waste Protocol consult_ehs->non_haz_protocol No dispose Arrange for EHS-Approved Waste Pickup ehs_protocol->dispose non_haz_protocol->dispose end End: Proper Disposal Complete dispose->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.